Ac-DEVD-AMC
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZSTTDFHZHSCA-RNVDEAKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ac-DEVD-AMC Substrate Specificity for Caspases: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC), its specificity for various caspases, and its application in apoptosis research.
Introduction
This compound is a synthetic tetrapeptide substrate widely used for the detection of caspase activity, particularly the executioner caspases-3 and -7. The substrate's sequence, DEVD, is based on the cleavage site of a key cellular substrate, poly (ADP-ribose) polymerase (PARP), which is cleaved by caspase-3 during apoptosis. Upon cleavage by an active caspase, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable fluorescent signal. This property makes this compound an invaluable tool for quantifying caspase activity in cell lysates and purified enzyme preparations.
Data Presentation: Quantitative Analysis of this compound Specificity
The efficiency of a substrate for a particular enzyme is best described by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), which represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
While this compound is predominantly used for assaying caspase-3 and caspase-7 activity, it can be cleaved by other caspases, albeit with different efficiencies. The following table summarizes the available quantitative data for the interaction of this compound with various human caspases.
| Caspase | Preferred Recognition Sequence | Km (µM) of this compound | kcat (s⁻¹) of this compound | kcat/Km (M⁻¹s⁻¹) of this compound |
| Caspase-1 | YVAD/WEHD | Substrate | Data not available | Data not available |
| Caspase-3 | DEVD | 9.7 - 10[1][2] | Data not available | Data not available |
| Caspase-4 | LEVD | Substrate | Data not available | Data not available |
| Caspase-7 | DEVD | 11[2] | Data not available | Data not available |
| Caspase-8 | IETD/LETD | Substrate | Data not available | Data not available |
| Caspase-9 | LEHD | Not a substrate[3] | Not applicable | Not applicable |
Signaling Pathways
The activation of caspases is a central event in apoptosis and occurs through two main pathways: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.
Intrinsic and Extrinsic Apoptosis Pathways
The intrinsic pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome, which activates caspase-9. The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8. Both caspase-8 and caspase-9 can then cleave and activate caspase-3 and -7.
Caption: Intrinsic and extrinsic apoptosis signaling pathways converging on caspase-3/7 activation.
Experimental Protocols
In Vitro Caspase Activity Assay Using this compound
This protocol describes the measurement of caspase activity in cell lysates using this compound.
Materials:
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT (add fresh).
-
This compound Substrate: 10 mM stock solution in DMSO.
-
Purified active caspase or cell lysate.
-
96-well black microplate.
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm.
Procedure:
-
Prepare Cell Lysates:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 20-50 µg of cell lysate to the appropriate wells.
-
Include a blank well containing Assay Buffer and cell lysate from non-induced cells.
-
Prepare a substrate solution by diluting the this compound stock to a final concentration of 50 µM in Assay Buffer.
-
-
Measurement:
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 1-2 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The rate of the reaction is the slope of the linear portion of the curve.
-
Caspase activity can be expressed as the change in fluorescence units per minute per microgram of protein.
-
Experimental Workflow for Caspase Activity Assay
The following diagram illustrates the general workflow for a caspase activity assay using a fluorogenic substrate like this compound.
References
The Ac-DEVD-AMC Caspase-3 Assay: A Technical Guide to Quantifying Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Ac-DEVD-AMC caspase-3 assay, a cornerstone technique for the quantitative measurement of apoptosis. This document details the core principles of the assay, from the underlying enzymatic reaction to the intricacies of cellular signaling pathways that activate caspase-3. Furthermore, it offers a consolidated, step-by-step experimental protocol and presents key quantitative data to aid in experimental design and data interpretation.
Core Principles of the this compound Assay
The this compound assay is a highly sensitive and specific fluorometric method to detect the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. The principle of the assay is centered around a synthetic fluorogenic substrate, this compound, which mimics the natural cleavage site of one of caspase-3's primary targets, PARP (Poly (ADP-ribose) polymerase).[1][2]
The substrate is composed of a four-amino-acid peptide, DEVD (Asp-Glu-Val-Asp), which is recognized by active caspase-3.[1][2] This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the this compound substrate is non-fluorescent or weakly fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) and AMC residues, the AMC fluorophore is liberated.[1][2] The free AMC, when excited by light at a wavelength of approximately 340-380 nm, emits a strong fluorescent signal at around 440-460 nm.[1][3][4] The intensity of this fluorescence is directly proportional to the amount of active caspase-3 in the sample, allowing for the quantification of apoptotic activity.[1][3]
Because caspase-7 also recognizes the DEVD sequence, this assay can also detect caspase-7 activity.[3][5]
The Apoptotic Signaling Pathway to Caspase-3 Activation
Caspase-3 exists as an inactive zymogen, procaspase-3, in healthy cells. Its activation is a critical, irreversible step in the apoptotic process, triggered by two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Experimental Protocol for the this compound Caspase-3 Assay
This protocol provides a generalized procedure for measuring caspase-3 activity in cell lysates using the this compound substrate. Optimization may be required depending on the cell type and experimental conditions.
Reagents and Materials
-
Cells: Adherent or suspension cells, treated with apoptotic stimuli and appropriate controls.
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
Cell Lysis Buffer: (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate). Store at 4°C.
-
Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT). Prepare fresh before use.
-
This compound Substrate: Stock solution in DMSO (e.g., 1 mg/mL or 10 mM). Store at -20°C, protected from light.[1]
-
Caspase-3 Inhibitor (optional): Ac-DEVD-CHO for specificity control. Stock solution in DMSO.[6]
-
AMC Standard (optional): For generating a standard curve to quantify the amount of released AMC.
-
Instrumentation: Fluorescence microplate reader or spectrofluorometer with excitation at ~380 nm and emission at ~460 nm.
-
Microplates: Black, 96-well plates suitable for fluorescence measurements.
Experimental Workflow
Detailed Methodologies
-
Cell Preparation:
-
Induce apoptosis in your experimental cell population using the desired method (e.g., treatment with staurosporine, TNF-α, or other cytotoxic agents). Include a non-treated or vehicle-treated control group.
-
For adherent cells, wash with cold PBS and then lyse them directly in the culture dish. For suspension cells, pellet them by centrifugation, wash with cold PBS, and then resuspend in lysis buffer.[1]
-
A typical cell concentration for lysis is 2-10 million cells/ml.[1]
-
-
Lysate Preparation:
-
Incubate the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This lysate contains the active caspases.
-
-
Assay Setup:
-
In a black 96-well microplate, add a specific amount of cell lysate to each well. The optimal amount should be determined empirically but typically ranges from 10-100 µl.[1]
-
Prepare a master mix of the reaction buffer containing the this compound substrate. A final substrate concentration of 20 µM is commonly used.[1] For example, for each reaction in a 1 ml final volume, you would add the appropriate amount of lysate to the reaction buffer and then add the substrate.
-
(Optional) Set up negative control wells containing lysis buffer only, and wells with lysate from non-apoptotic cells. For specificity, you can also include wells with lysate from apoptotic cells pre-incubated with a caspase-3 inhibitor like Ac-DEVD-CHO.[6]
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer and substrate only) from all experimental readings.
-
The caspase-3 activity can be expressed as relative fluorescence units (RFU) or as a fold change in fluorescence compared to the control (non-apoptotic) cells.
-
Quantitative Data and Interpretation
The this compound assay provides quantitative data that can be used to compare the levels of apoptosis between different experimental conditions. Below are tables summarizing key kinetic parameters and representative experimental data.
Table 1: Kinetic Parameters for Ac-DEVD Substrates and Inhibitors
| Compound | Parameter | Value | Enzyme | Notes |
| This compound | Km | 10 µM | Caspase-3 | The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax.[1] |
| Ac-DEVD-CHO | Ki | 0.23 nM | Caspase-3 | The inhibition constant (Ki) reflects the potency of the inhibitor. |
| Ac-DEVD-CHO | Ki | 1.6 nM | Caspase-7 | This inhibitor is also potent against caspase-7. |
Table 2: Representative Caspase-3 Assay Data
| Cell Line | Treatment | Incubation Time | Fold Increase in Fluorescence (vs. Control) | Reference |
| Jurkat | 10 µM Camptothecin | 4 hours | ~3-5 fold | [7] |
| HeLa | 1 µM Staurosporine | 5 hours | ~4-6 fold | [3] |
| NIH/3T3 | 5 µM Staurosporine | 5 hours | ~5-7 fold | [3] |
| B16F10 | 8 µM Staurosporine | 24 hours | 2.8-fold |
Note: The exact fold increase can vary significantly depending on the cell type, the apoptosis-inducing agent, and the specific assay conditions.
Conclusion
The this compound caspase-3 assay is a robust and widely used method for the quantification of apoptosis. Its reliance on a specific enzymatic cleavage of a fluorogenic substrate provides a sensitive and quantitative readout of executioner caspase activity. A thorough understanding of the assay's principles, the underlying biological pathways, and a carefully optimized experimental protocol are essential for obtaining reliable and reproducible data in apoptosis research and drug development.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. This compound Caspase-3 Fluorogenic Substrate | ABIN2690898 [antibodies-online.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Measuring Caspase-3/7 Activity: A Technical Guide to the Ac-DEVD-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the principles and methodologies for measuring the activity of executioner caspases-3 and -7, key mediators of apoptosis, using the fluorogenic substrate Ac-DEVD-AMC. This assay is a cornerstone in apoptosis research and is widely employed in drug discovery and toxicology studies to assess the efficacy of therapeutic agents and to investigate cellular responses to various stimuli.
Core Principle: Fluorogenic Detection of Caspase Activity
The this compound assay relies on a synthetic tetrapeptide, N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (this compound), designed to mimic the natural cleavage site of a key caspase-3 substrate, poly (ADP-ribose) polymerase (PARP).[1] The core of this substrate is the amino acid sequence DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active caspase-3 and its close homolog, caspase-7.[2][3]
The tetrapeptide is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the this compound substrate is non-fluorescent. However, upon cleavage by an active caspase-3 or -7 enzyme between the aspartic acid (D) and AMC residues, the AMC fluorophore is liberated.[4][5] The free AMC molecule is highly fluorescent and can be detected using a spectrofluorometer. The intensity of the fluorescence emitted is directly proportional to the amount of active caspase-3/7 in the sample, thus providing a quantitative measure of enzyme activity.[5]
Quantitative Parameters for this compound Assay
For accurate and reproducible results, it is crucial to be aware of the key quantitative parameters of the this compound assay. These parameters guide the setup of the experiment and the interpretation of the results.
| Parameter | Value | Species/Enzyme | Notes |
| Excitation Wavelength | 340-380 nm | Free AMC | The optimal excitation wavelength can vary slightly depending on the instrument.[5][6][7][8][9][10] |
| Emission Wavelength | 440-460 nm | Free AMC | A fluorescence spectrophotometer is used to measure the emission.[5][6][7][8][9][10] |
| Michaelis Constant (Km) | ~10 µM | Human Caspase-3 | This value represents the substrate concentration at which the reaction rate is half of the maximum.[1] |
| Recommended Substrate Concentration | 10-50 µM | In vitro assays | Using a concentration above the Km ensures that the reaction rate is proportional to the enzyme concentration.[11][12] |
| AMC Standard Curve Concentration Range | 100 nM - 5 µM | Free AMC | A standard curve is essential for converting relative fluorescence units (RFU) to the absolute amount of cleaved substrate.[13] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for measuring caspase-3/7 activity in cell lysates using this compound. It is important to optimize certain steps, such as cell number and lysate concentration, for your specific experimental conditions.
Reagent Preparation
-
Lysis Buffer (1X): 10 mM Tris-HCl (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, 10 mM NaF, 10 mM Sodium Pyrophosphate. Store at 4°C.
-
Protease Assay Buffer (1X): 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT. Prepare fresh before use by adding DTT to the buffer.[13]
-
This compound Stock Solution (10 mM): Reconstitute lyophilized this compound in sterile DMSO.[11][13] Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
AMC Standard Stock Solution (10 mM): Reconstitute lyophilized 7-amino-4-methylcoumarin in DMSO.[13] Store at -20°C, protected from light.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at a density of 0.5 - 2 x 10^5 cells/well in a 96-well plate.[10]
-
Treat cells with the desired apoptotic stimulus for the appropriate duration. Include untreated cells as a negative control.
-
-
Cell Lysis:
-
For adherent cells, aspirate the media and wash the cells once with ice-cold PBS.
-
For suspension cells, centrifuge the plate to pellet the cells and then wash with ice-cold PBS.
-
Add 30-50 µL of ice-cold Lysis Buffer to each well and incubate on ice for 10 minutes.[5]
-
The resulting cell lysate can be used immediately or stored at -80°C for future use.
-
-
Caspase Activity Assay:
-
Prepare the Reaction Mix by diluting the this compound stock solution to a final concentration of 50 µM in Protease Assay Buffer.[11]
-
In a black, flat-bottom 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of the Reaction Mix to each well containing cell lysate.
-
Optional: For inhibitor studies, pre-incubate the lysate with a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO, before adding the substrate.[14]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[13]
-
-
Data Analysis (AMC Standard Curve):
-
Prepare a series of dilutions of the AMC standard stock solution in Protease Assay Buffer (e.g., 0, 0.1, 0.5, 1, 2.5, 5 µM).[13]
-
Measure the fluorescence of the standards alongside the experimental samples.
-
Plot the fluorescence intensity (RFU) against the known AMC concentrations to generate a standard curve.
-
Use the linear equation from the standard curve to convert the RFU values of your samples to the concentration of AMC produced, which reflects the caspase activity.
-
Visualizing the Molecular and Experimental Pathways
To better understand the context of the this compound assay, the following diagrams illustrate the relevant biological signaling pathway and the experimental workflow.
Figure 1. The intrinsic and extrinsic apoptosis pathways converge on the activation of executioner caspases-3 and -7.
Figure 2. Experimental workflow for the measurement of caspase-3/7 activity using this compound.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. abeomics.com [abeomics.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bdbiosciences.com [bdbiosciences.com]
An In-Depth Technical Guide to the Core Principles of Fluorometric Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of fluorometric enzyme assays, a highly sensitive and widely used technique in biological research and drug discovery. We will delve into the theoretical underpinnings, practical applications, data analysis, and experimental design of these assays.
Core Principles of Fluorometric Enzyme Assays
Fluorometric enzyme assays are biochemical procedures that measure the activity of an enzyme by detecting changes in fluorescence.[1] Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. In the context of enzyme assays, a fluorogenic substrate is used, which is a molecule that is initially non-fluorescent or weakly fluorescent. Upon enzymatic conversion to a product, a highly fluorescent molecule is generated.[2] The rate of the increase in fluorescence is directly proportional to the enzyme's activity.
The key advantages of fluorometric assays include their high sensitivity, wide dynamic range, and suitability for high-throughput screening (HTS).[2][3] These assays can be significantly more sensitive than colorimetric assays, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes.[4]
There are several formats for fluorometric enzyme assays:
-
Direct Assays: The simplest format, where the enzyme directly converts a non-fluorescent substrate into a fluorescent product.
-
Coupled Assays: The product of the primary enzymatic reaction is a substrate for a second enzyme, which in turn produces a fluorescent product. This is useful when the primary enzyme's activity is not directly linked to a change in fluorescence.
-
Quenched (FRET) Assays: These assays utilize Förster Resonance Energy Transfer (FRET). The substrate contains a fluorophore and a quencher molecule in close proximity. In this state, the fluorophore's emission is suppressed. Enzymatic cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.[5]
Data Presentation: Quantitative Analysis
A crucial aspect of fluorometric enzyme assays is the accurate quantification of enzyme activity. This typically involves creating a standard curve with a known concentration of the fluorescent product to convert the relative fluorescence units (RFU) into molar concentrations.[6][7][8] From this, key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) can be determined.
Below are tables summarizing typical quantitative data obtained from various fluorometric enzyme assays.
Table 1: Standard Curve for Fluorescein
This table illustrates a typical standard curve used to correlate fluorescence intensity with the concentration of the fluorescent product, in this case, fluorescein.
| Fluorescein Concentration (nM) | Relative Fluorescence Units (RFU) (n=3) | Standard Deviation | %CV |
| 0 | 116.67 | 0.80 | 0.7 |
| 0.05 | 123.29 | 0.99 | 0.8 |
| 0.1 | 131.21 | 0.38 | 0.3 |
| 0.25 | 155.95 | 0.62 | 0.4 |
| 0.5 | 196.84 | 0.33 | 0.2 |
| 1.0 | 274.67 | 1.23 | 0.4 |
| 5 | 901.25 | 1.90 | 0.2 |
| 10 | 1699.35 | 3.65 | 0.2 |
| 25 | 4087.39 | 15.74 | 0.4 |
| 100 | 23394.95 | 33.14 | 0.1 |
| 500 | 113476.45 | 190.03 | 0.2 |
| 1000 | 221854.98 | 507.98 | 0.2 |
| 2500 | 534489.98 | 1459.92 | 0.3 |
Data adapted from DeNovix Technical Note 179.[6]
Table 2: Kinetic Parameters for Matrix Metalloproteinase-12 (MMP-12)
This table presents the Michaelis-Menten kinetic constants for MMP-12, determined using a fluorometric assay with a FRET-based substrate.
| Parameter | Value |
| k_cat | 17.0 ± 0.9 s⁻¹ |
| K_m | 130 ± 10 µM |
Data from a study on overcoming the inner filter effect in fluorescence-based enzyme kinetics.[9]
Table 3: Quantitative Analysis of β-Galactosidase Activity
This table shows the detection range and limit of detection for a ratiometric fluorescent probe used to measure β-galactosidase activity.
| Parameter | Value |
| Quantitative Range | 0–0.1 U mL⁻¹ and 0.2–0.8 U mL⁻¹ |
| Limit of Detection (LOD) | 0.0054 U mL⁻¹ |
Data from a study on a ratiometric fluorescent probe for β-galactosidase.[10]
Experimental Protocols
Detailed and accurate protocols are essential for reproducible results. Below are methodologies for key fluorometric enzyme assays.
Fluorometric β-Galactosidase Assay
This assay is commonly used as a reporter gene assay in molecular biology.
Materials:
-
β-Galactosidase Assay Buffer
-
Fluorogenic Substrate (e.g., Fluorescein di-β-D-galactopyranoside - FDG)
-
Fluorescein Standard
-
Cell lysate or purified enzyme
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Standards: Create a serial dilution of the fluorescein standard in the assay buffer to generate a standard curve (e.g., 0 to 50 pmol/well).
-
Sample Preparation: Prepare cell lysates or dilute the purified enzyme in ice-cold assay buffer.
-
Reaction Setup:
-
Add 50 µL of each standard to individual wells of the microplate.
-
Add 50 µL of the cell lysate or enzyme solution to other wells.
-
Prepare a master mix of the assay buffer and the fluorogenic substrate.
-
Initiate the reaction by adding 50 µL of the master mix to the sample wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for fluorescein).
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Use the standard curve to determine the concentration of the fluorescent product in each sample. Calculate the enzyme activity, often expressed in units per milligram of protein.
Fluorometric Caspase-3 Assay
This assay is widely used to measure apoptosis or programmed cell death.
Materials:
-
Caspase Assay Buffer
-
Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC or (Ac-DEVD)2-R110)
-
Fluorescent Standard (e.g., AMC or R110)
-
Cell lysate from apoptotic and non-apoptotic cells
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Standards: Prepare a standard curve using the fluorescent standard (AMC or R110) in the assay buffer.
-
Sample Preparation: Induce apoptosis in a cell culture. Prepare cell lysates from both induced and uninduced cells using a suitable lysis buffer.
-
Reaction Setup:
-
Add 50 µL of each standard to individual wells.
-
Add 50 µL of cell lysate to other wells.
-
Prepare a reaction mix containing the assay buffer and the caspase-3 substrate.
-
Add 50 µL of the reaction mix to each well containing the cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 360/460 nm for AMC; Ex/Em = 496/520 nm for R110).[11]
-
Data Analysis: Calculate the caspase-3 activity by comparing the fluorescence from the apoptotic samples to the non-apoptotic controls, after correcting for background fluorescence. The activity is often expressed as a fold increase over the control.
Fluorometric Monoamine Oxidase (MAO) Assay
This assay is used to measure the activity of MAO, an enzyme involved in neurotransmitter metabolism.
Materials:
-
MAO Assay Buffer
-
Fluorogenic MAO Substrate (e.g., Amplex Red reagent)
-
Horseradish Peroxidase (HRP)
-
MAO-A and MAO-B specific substrates (e.g., p-tyramine)
-
MAO-A and MAO-B specific inhibitors (e.g., clorgyline and pargyline)
-
Purified MAO or tissue homogenate
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Prepare a working solution containing the assay buffer, Amplex Red, and HRP.
-
Sample and Control Setup:
-
For total MAO activity, add the sample to the wells.
-
To differentiate between MAO-A and MAO-B, pre-incubate the sample with specific inhibitors (clorgyline for MAO-A, pargyline for MAO-B) before adding the substrate.
-
-
Reaction Initiation: Add the MAO substrate (e.g., p-tyramine) to the working solution and then add this mixture to the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time, protected from light.
-
Measurement: Measure the fluorescence at Ex/Em = 530-560/590 nm.
-
Data Analysis: The MAO activity is proportional to the fluorescence generated. The activity of each isoform can be calculated by subtracting the activity in the presence of the specific inhibitor from the total activity.[12][13]
Mandatory Visualizations
Signaling Pathway: Caspase Activation in Apoptosis
Caption: Caspase activation signaling pathways in apoptosis.
Experimental Workflow: High-Throughput Fluorometric Enzyme Screening
Caption: High-throughput screening workflow for enzyme inhibitors.
Logical Relationship: Components of a Fluorometric Enzyme Assay
Caption: Logical relationships of fluorometric assay components.
References
- 1. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. mdpi.com [mdpi.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 6. Fluorescein Performance Data | Technical Note 179 [denovix.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A ratiometric fluorescent probe for the detection of β-galactosidase and its application - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00739D [pubs.rsc.org]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Apoptosis Using the Ac-DEVD-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key family of proteases responsible for the execution of apoptosis is the caspases (cysteine-aspartic proteases). Among them, caspase-3 is a critical executioner caspase, activated by both intrinsic and extrinsic apoptotic pathways.[1] Its activation leads to the cleavage of a plethora of cellular substrates, culminating in the characteristic morphological and biochemical changes of apoptosis.[2]
The fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin) is a highly specific substrate for caspase-3 and the closely related caspase-7.[3][4] The assay principle is based on the enzymatic cleavage of the DEVD tetrapeptide sequence by active caspase-3/7, which liberates the fluorescent aminomethylcoumarin (AMC) group. The resulting fluorescence can be readily measured using a spectrofluorometer or a fluorescence microplate reader, providing a quantitative measure of caspase-3/7 activity.[5][6] This assay is particularly well-suited for high-throughput screening (HTS) to identify compounds that either induce or inhibit apoptosis by modulating caspase-3 activity.[7]
Principle of the this compound Assay
The this compound assay relies on the substrate specificity of caspase-3. The synthetic tetrapeptide DEVD is derived from the cleavage site of one of caspase-3's key substrates, poly(ADP-ribose) polymerase (PARP).[4] In its intact form, the this compound substrate is non-fluorescent. Upon cleavage by active caspase-3 between the aspartic acid (D) and AMC moieties, the free AMC molecule is released. Free AMC exhibits strong fluorescence when excited at approximately 340-380 nm, with an emission maximum around 440-460 nm.[4][8] The intensity of the fluorescence signal is directly proportional to the amount of active caspase-3 in the sample, allowing for the quantification of enzyme activity.
Signaling Pathway
Caption: Caspase-3 activation pathway and the mechanism of this compound cleavage.
Experimental Protocols
This protocol is designed for a high-throughput screening format using 96- or 384-well microplates.
Materials and Reagents
-
Cells: Adherent or suspension cells of interest.
-
Cell Culture Medium: Appropriate for the cell line used.
-
Test Compounds: Library of compounds to be screened, dissolved in DMSO.
-
Positive Control: A known apoptosis inducer (e.g., Staurosporine, Etoposide) or purified active Caspase-3.
-
Negative Control: Vehicle (e.g., DMSO).
-
This compound Substrate: Lyophilized powder, to be reconstituted in DMSO to a stock concentration of 1-10 mM.[4] Store at -20°C.
-
Ac-DEVD-CHO (Caspase-3 Inhibitor): Optional, for assay validation. Reconstitute in DMSO.[9]
-
Cell Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 130 mM NaCl, 1% Triton X-100, 10 mM NaF, 10 mM NaPi, 10 mM NaPPi.[9] Store at 4°C.
-
2X Protease Assay Buffer: 40 mM HEPES (pH 7.5), 20% Glycerol, 4 mM DTT.[3] Store at 4°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Microplates: Black, clear-bottom 96- or 384-well plates suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: With excitation at ~380 nm and emission at ~460 nm.
High-Throughput Screening Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Caspase-3 Assay Kit [bdbiosciences.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A High Throughput Apoptosis Assay using 3D Cultured Cells [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bdbiosciences.com [bdbiosciences.com]
Measuring Caspase-3 Activity in Primary Neurons with Ac-DEVD-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3, a key executioner caspase, plays a pivotal role in the apoptotic signaling cascade in neurons.[1][2][3] Its activation is a critical event in neuronal programmed cell death, which is implicated in various neurodegenerative diseases and brain injuries.[2][4][5] Therefore, the accurate measurement of caspase-3 activity is essential for neuroscience research and the development of novel neuroprotective therapeutics. This document provides detailed application notes and protocols for measuring caspase-3 activity in primary neurons using the fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin).
The assay is based on the proteolytic cleavage of the this compound substrate by active caspase-3.[6][7] This cleavage releases the fluorescent moiety, 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.
Signaling Pathway of Caspase-3 Activation in Apoptosis
The activation of caspase-3 is a central event in the apoptotic pathway, which can be initiated through two main routes: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.
Caption: Caspase-3 activation via extrinsic and intrinsic apoptotic pathways.
Experimental Protocols
Materials and Reagents
-
Primary neuronal cell culture
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)[7]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[6]
-
This compound substrate (e.g., 10 mM stock in DMSO)[6]
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, 2 mM stock in DMSO) for negative controls[6]
-
7-Amino-4-methylcoumarin (AMC) standard (e.g., 1 mM stock in DMSO) for standard curve[6]
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader with excitation at 360-380 nm and emission at 440-460 nm[6][7]
Experimental Workflow
The general workflow for the caspase-3 activity assay involves cell treatment, cell lysis, incubation with the fluorogenic substrate, and measurement of the fluorescent signal.
Caption: Experimental workflow for measuring caspase-3 activity.
Detailed Protocol
1. Preparation of Primary Neuronal Cultures and Induction of Apoptosis
-
Culture primary neurons on appropriate plates (e.g., 96-well plates) to the desired confluency. For detailed protocols on primary neuron culture, refer to established methods.[8]
-
Treat the neurons with an apoptosis-inducing agent (e.g., 1 µM staurosporine) for a predetermined duration (e.g., 4-6 hours). Include an untreated control group.[6]
2. Preparation of Cell Lysates
-
For adherent primary neurons, carefully aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 25-50 µL for a 96-well plate).[6]
-
Incubate the plate on ice for 15-20 minutes.[6]
-
Collect the cell lysates and transfer them to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant (containing the cytosolic extract) to fresh, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the caspase-3 activity.
3. Caspase-3 Activity Assay
-
In a 96-well black microplate, add 5-50 µg of protein from each cell lysate to individual wells. Adjust the volume with Cell Lysis Buffer to a final volume of 50 µL.
-
Prepare the following controls:
-
Blank: 50 µL of Assay Buffer without cell lysate.
-
Negative Control: Cell lysate from untreated neurons.
-
Inhibitor Control: Cell lysate from treated neurons pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO at a final concentration of 20 µM) for 10-15 minutes before adding the substrate.
-
-
Prepare the reaction mixture by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[6][7][9]
4. Preparation of AMC Standard Curve
-
Prepare a series of dilutions of the AMC standard in Assay Buffer (e.g., 0, 1, 2.5, 5, 7.5, 10 µM).
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Measure the fluorescence of the standards at the same settings used for the experimental samples.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.
Data Presentation
The quantitative data from the caspase-3 activity assay should be presented in a clear and organized manner.
Table 1: AMC Standard Curve Data
| AMC Concentration (µM) | Fluorescence Units (RFU) |
| 0 | 150 |
| 1 | 850 |
| 2.5 | 2100 |
| 5 | 4250 |
| 7.5 | 6300 |
| 10 | 8400 |
Table 2: Caspase-3 Activity in Primary Neurons
| Sample | Protein (µg) | Raw Fluorescence (RFU) | Net Fluorescence (RFU) | Caspase-3 Activity (pmol AMC/min/mg protein) |
| Blank | 0 | 150 | 0 | 0 |
| Untreated Neurons | 50 | 350 | 200 | Value |
| Staurosporine-treated Neurons | 50 | 2500 | 2350 | Value |
| Inhibitor Control | 50 | 400 | 250 | Value |
Note: The final caspase-3 activity is calculated from the net fluorescence using the AMC standard curve and normalized to the amount of protein and incubation time.
Conclusion
The this compound-based fluorometric assay is a sensitive and reliable method for quantifying caspase-3 activity in primary neurons. Adherence to the detailed protocols and proper data analysis are crucial for obtaining accurate and reproducible results. This assay is an invaluable tool for studying the mechanisms of neuronal apoptosis and for screening potential neuroprotective compounds in drug discovery and development.
References
- 1. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-3 in the central nervous system: beyond apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Ac-DEVD-AMC Staining in Flow Cytometry Analysis of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] The detection of active caspase-3 is therefore a reliable indicator of apoptosis.
Ac-DEVD-AMC is a highly specific and sensitive fluorogenic substrate for caspase-3 and the closely related caspase-7.[3][4][5] The substrate consists of a four-amino-acid peptide (DEVD) sequence, which is the recognition site for caspase-3, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the this compound substrate is non-fluorescent. However, upon cleavage by active caspase-3/7, the AMC moiety is liberated and emits a bright blue fluorescence when excited by ultraviolet (UV) light.[3][4][6][7] This provides a direct measure of caspase-3/7 activity. When coupled with flow cytometry, this assay allows for the rapid and quantitative analysis of apoptosis in individual cells within a heterogeneous population.
Principle of the Assay
The this compound assay for flow cytometry is based on the passive diffusion of the cell-permeable substrate into cells. In apoptotic cells with active caspase-3, the substrate is cleaved, releasing free AMC which is retained within the cell and produces a fluorescent signal. Non-apoptotic cells with inactive caspase-3 do not cleave the substrate and therefore exhibit minimal fluorescence. Flow cytometry is then used to measure the fluorescence intensity of individual cells, allowing for the identification and quantification of the apoptotic cell population.
Data Presentation
The following table summarizes representative quantitative data obtained from an this compound staining experiment analyzed by flow cytometry. In this example, Jurkat cells were treated with an apoptosis-inducing agent (e.g., Staurosporine) and compared to an untreated control group.
| Cell Population | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Apoptotic Cells (%) |
| Jurkat Cells | Untreated Control | 50 ± 10 | < 5% |
| Jurkat Cells | Apoptosis Inducer | 850 ± 120 | > 80% |
| Jurkat Cells | Apoptosis Inducer + Caspase-3 Inhibitor (Ac-DEVD-CHO) | 75 ± 15 | < 10% |
Note: Values are representative and will vary depending on the cell type, apoptosis inducer, and experimental conditions.
Signaling Pathway
The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the simplified signaling cascade leading to caspase-3 activation.
Experimental Workflow
The following diagram outlines the general workflow for this compound staining and subsequent flow cytometry analysis.
Experimental Protocols
Materials Required:
-
This compound substrate (store at -20°C, protected from light)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, with 0.1% CHAPS, 2 mM EDTA, and 5 mM DTT)
-
FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Cell culture medium appropriate for your cells
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative control (optional)
-
Suspension or adherent cells
-
Flow cytometer with a UV laser for excitation and appropriate emission filters
Protocol:
1. Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve the this compound powder in DMSO to a final concentration of 10 mM.[8] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
1x Assay Buffer: Prepare the assay buffer as described in the materials list. The composition may need to be optimized for your specific cell type.
-
Working Solution of this compound (2X): On the day of the experiment, dilute the 10 mM stock solution of this compound in 1x Assay Buffer to a 2X working concentration (e.g., 20 µM, final concentration will be 10 µM).
2. Cell Preparation and Apoptosis Induction:
-
Culture cells to the desired density.
-
Induce apoptosis in your experimental samples by treating the cells with an appropriate apoptosis-inducing agent and for a predetermined time. Include an untreated control group. For an inhibitor control, pre-incubate cells with a caspase-3 inhibitor like Ac-DEVD-CHO before adding the apoptosis inducer.
-
For suspension cells: Gently collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping. Collect the cells by centrifugation.
3. Staining Procedure:
-
Wash the cell pellets once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1x Assay Buffer.
-
Add 100 µL of the 2X this compound working solution to each sample. This will result in a final volume of 200 µL and the desired final substrate concentration.
-
Gently mix and incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time may need to be determined empirically.
-
(Optional) After incubation, you can wash the cells with 1x Assay Buffer to remove excess substrate. Centrifuge and resuspend the cell pellet in FACS buffer. This step may reduce background fluorescence.
-
Resuspend the final cell pellet in an appropriate volume of FACS Buffer (e.g., 300-500 µL) for flow cytometry analysis. Keep the cells on ice and protected from light until analysis.
4. Flow Cytometry Analysis:
-
Set up the flow cytometer with a UV laser for excitation (around 360-380 nm) and a blue emission filter (around 440-460 nm).[3][4][7]
-
Use the unstained and untreated cell samples to set the forward scatter (FSC) and side scatter (SSC) parameters to gate on the cell population of interest and to set the baseline fluorescence.
-
Acquire data for all samples.
-
Analyze the data to determine the percentage of AMC-positive (apoptotic) cells and the mean fluorescence intensity of the populations.
Important Considerations:
-
Cell Permeability: The this compound substrate is generally cell-permeable, but efficiency can vary between cell types. Optimization of incubation time and substrate concentration may be necessary.
-
Controls: Always include positive (apoptosis-induced) and negative (untreated) controls. A caspase inhibitor control can confirm the specificity of the assay.
-
Viability Dye: For more detailed analysis, consider co-staining with a viability dye (e.g., Propidium Iodide, 7-AAD) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Light Sensitivity: AMC is light-sensitive. Protect all solutions containing this compound and the stained cells from light as much as possible.
-
Reagent Stability: Prepare fresh working solutions of this compound for each experiment.[4]
By following these detailed protocols and application notes, researchers can effectively utilize this compound staining for the accurate and reliable quantification of apoptosis by flow cytometry. This powerful technique is invaluable for a wide range of applications in basic research and drug development.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. caspase3 assay [assay-protocol.com]
- 4. stemcell.com [stemcell.com]
- 5. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
Application Note: Measuring Caspase-3 Activation with Ac-DEVD-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway. Its activation is a key indicator of programmed cell death, making it an important target for research in developmental biology, neurodegenerative disorders, and cancer therapy. The fluorogenic substrate Ac-DEVD-AMC (N-acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) is a widely used tool for quantifying the activity of caspase-3 and the closely related caspase-7.
The assay principle is based on the specific recognition and cleavage of the DEVD tetrapeptide sequence by activated caspase-3.[1][2] In its intact form, the this compound substrate is weakly fluorescent. Upon cleavage by caspase-3, the 7-amino-4-methylcoumarin (AMC) fluorophore is released.[1] Liberated AMC emits a bright blue fluorescent signal when excited, which can be measured to determine caspase-3 activity.
A Note on Live-Cell Imaging
While the user's query specifies live-cell imaging, it is critical to note that this compound is generally considered to be cell-impermeable. The standard and validated protocols for this substrate require cell lysis to allow the substrate to access the cytosolic caspases.[1][3][4][5] Direct application of this compound to intact, live cells typically yields poor results due to the substrate's inability to efficiently cross the plasma membrane.
For real-time monitoring of caspase-3 activation in live, intact cells, alternative substrates specifically designed for cell permeability and non-toxicity, such as NucView® or other similar reagents, are strongly recommended.[2][4][6][7] These reagents efficiently enter cells and are cleaved during apoptosis to release a fluorescent dye that is retained within the cell.
This document provides the standard, robust protocol for measuring caspase-3 activity from cell lysates using this compound.
Caspase-3 Signaling Pathway
Caspase-3 is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Initiator caspases, such as caspase-9 and caspase-8, respectively, cleave pro-caspase-3 into its active form. Active caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]
Caption: Caspase-3 activation via intrinsic and extrinsic pathways.
Experimental Protocols
This protocol details the measurement of caspase-3 activity in cell lysates.
1. Reagent Preparation
Proper preparation of reagents is crucial for successful and reproducible results.
| Reagent | Stock Concentration | Solvent | Storage Temperature | Notes |
| This compound Substrate | 1-10 mM | DMSO | -20°C | Protect from light. Avoid repeated freeze-thaw cycles.[1] |
| Cell Lysis Buffer | 1X | Aqueous | 4°C | See Table 2 for composition. |
| Protease Assay Buffer | 2X or 1X | Aqueous | 4°C | See Table 2 for composition. Add DTT fresh before use.[1] |
| Dithiothreitol (DTT) | 1 M | dH₂O | -20°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Apoptosis Inducer (e.g., Staurosporine) | 1 mM | DMSO | -20°C | Concentration and incubation time are cell-type dependent. |
Table 1: Reagent Preparation and Storage
| Buffer Name | Component | Final Concentration |
| Cell Lysis Buffer (1X) | Tris-HCl or HEPES (pH 7.5) | 10-50 mM |
| NaCl | 130-150 mM | |
| Triton™ X-100 or NP-40 | 0.5-1% (v/v) | |
| Sodium Pyrophosphate | 10 mM | |
| Protease Assay Buffer (1X) | HEPES (pH 7.2-7.5) | 20-100 mM |
| Glycerol or Sucrose | 10% (v/v) | |
| DTT | 2-10 mM (add fresh) |
Table 2: Composition of Key Buffers.[1][2] Note: Optimal buffer composition may vary. Refer to manufacturer's guidelines.
2. Cell Culture and Induction of Apoptosis
-
Cell Seeding: Seed cells (e.g., Jurkat, HeLa) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to a density of 70-80% confluency.
-
Induction: Treat cells with an apoptosis-inducing agent (e.g., 1 µM Staurosporine) or vehicle control (e.g., DMSO). Include a non-treated control group.
-
Incubation: Incubate for a predetermined time (e.g., 3-6 hours) at 37°C in a CO₂ incubator. The optimal time should be determined empirically.
-
Harvesting (Suspension Cells): Transfer cells to a conical tube and centrifuge at 600 x g for 5 minutes at 4°C.
-
Harvesting (Adherent Cells): Aspirate the media and gently scrape cells into ice-cold PBS. Transfer to a conical tube and centrifuge as above.
-
Washing: Discard the supernatant, resuspend the cell pellet in 1 mL of ice-cold PBS, and centrifuge again. Aspirate the supernatant completely.
3. Preparation of Cell Lysate
-
Resuspend the washed cell pellet in 1X ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 2-10 million cells).[1]
-
Incubate on ice for 10-30 minutes with periodic vortexing.
-
Centrifuge the lysate at 10,000-14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is the cell lysate.
-
(Optional) Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to normalize caspase activity later.
4. Caspase-3 Activity Assay
-
Prepare Reaction Mix: In a black, flat-bottom 96-well plate, prepare the reaction by adding components in the following order:
-
50 µL of 2X Protease Assay Buffer (with fresh DTT).
-
X µL of cell lysate (typically 10-50 µg of total protein).
-
Add dH₂O to bring the volume to 95 µL.
-
-
Controls:
-
Negative Control: Use lysate from non-induced cells.
-
Blank Control: Use Cell Lysis Buffer instead of cell lysate to measure background fluorescence of the substrate and buffer.
-
-
Initiate Reaction: Add 5 µL of this compound stock solution (for a final concentration of ~20-50 µM) to each well.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measurement: Measure fluorescence using a fluorescence plate reader.
| Parameter | Wavelength / Setting |
| Excitation Wavelength | 360-380 nm[1][2] |
| Emission Wavelength | 440-460 nm[1][2] |
| Reading Mode | Endpoint or Kinetic |
| Temperature | 37°C (if kinetic) |
| Gain Setting | Adjust to prevent signal saturation from positive controls. |
Table 3: Typical Instrument Settings for AMC Detection
Experimental Workflow
The following diagram outlines the major steps in the caspase-3 activity assay using cell lysates.
Caption: Workflow for Caspase-3 activity assay using cell lysates.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in blank | 1. Substrate degradation (light exposure, improper storage).2. Contaminated buffer or water. | 1. Use fresh or properly stored aliquots of this compound. Protect from light.2. Use fresh, high-purity reagents and water. Check individual components for fluorescence. |
| No or low signal in apoptotic samples | 1. Inefficient apoptosis induction.2. Insufficient amount of cell lysate.3. Inactive caspases (lysate kept at RT too long, DTT omitted).4. Incorrect filter settings. | 1. Optimize inducer concentration and incubation time. Confirm apoptosis by another method (e.g., Western blot for cleaved PARP).2. Increase the amount of protein lysate per reaction.3. Always keep lysates on ice. Ensure DTT is added fresh to the assay buffer.4. Verify excitation/emission wavelengths are correct for AMC. |
| High signal in non-induced control cells | 1. Spontaneous apoptosis due to over-confluent culture or poor cell health.2. Basal level of caspase activity. | 1. Use healthy, sub-confluent cells for experiments.2. This is expected to some degree. The key is the fold-increase in the induced sample over the control. |
| Inconsistent results between replicates | 1. Pipetting errors.2. Incomplete cell lysis.3. Uneven protein concentration across samples. | 1. Use calibrated pipettes and ensure proper mixing.2. Ensure adequate lysis buffer volume and incubation time.3. Normalize activity to protein concentration for each lysate. |
Table 4: Troubleshooting Guide
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. biotium.com [biotium.com]
- 5. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEVD-NucView488: a novel class of enzyme substrates for real-time detection of caspase-3 activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell-Permeable 99mTc(CO3)-Labeled Fluorogenic Caspase 3 Substrate for Dual-Modality Detection of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting high background fluorescence in Ac-DEVD-AMC assay
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in the Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC) assay.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence in the this compound assay?
High background fluorescence, especially in "blank" (no enzyme/lysate) or "negative control" (uninduced cells) wells, is a frequent issue that can mask the true signal from caspase-3/7 activity. The primary causes are:
-
Substrate Degradation: The this compound substrate is susceptible to spontaneous hydrolysis (autohydrolysis), releasing the fluorophore AMC. This is exacerbated by improper storage, repeated freeze-thaw cycles, and prolonged exposure to light.[1][2]
-
Reagent Contamination: Buffers or water used to prepare reagents may be contaminated with proteases or fluorescent compounds.
-
Assay Buffer Composition: Suboptimal pH or the absence of key components like DTT can contribute to substrate instability and non-specific fluorescence. The assay buffer should be prepared fresh before use.[1]
-
Non-Specific Enzyme Activity: Besides caspase-3/7, other cellular proteases in the cell lysate might cleave the substrate, especially at high lysate concentrations or during long incubation periods.
-
High Basal Caspase Activity: In negative control wells, a high signal can indicate a basal level of apoptosis in the untreated cell population.[1]
Q2: My "blank" wells (assay buffer + substrate only) show high fluorescence. What is the likely cause?
High fluorescence in blank wells almost always points to a problem with the substrate or the assay buffer itself.
-
Degraded Substrate: The most common reason is the autohydrolysis of the this compound substrate. This releases free AMC, which is highly fluorescent.[1][2] Ensure the substrate is stored correctly at -20°C, protected from light, and has not undergone multiple freeze-thaw cycles.[1]
-
Contaminated Buffer: The assay buffer or the DMSO used to dissolve the substrate may be contaminated with fluorescent impurities.
To diagnose this, you can run a quality control test on your substrate using purified active caspase-3 (see Experimental Protocols Section).
Q3: My "negative control" wells (lysate from uninduced cells) have a signal almost as high as my positive control. What should I investigate?
When the negative control signal is high, it suggests either an issue with the cells or the experimental conditions.
-
High Basal Apoptosis: Your untreated cells may have a high intrinsic level of apoptosis. This can be due to cell culture conditions, such as over-confluence or nutrient deprivation.
-
Excessive Cell Lysate: Using too much cell lysate can increase the concentration of non-specific proteases that may cleave the substrate. It is crucial to titrate the amount of cell lysate for your specific experimental system.[1]
-
Sub-optimal Lysis Buffer: The lysis buffer might be inefficiently lysing cells or, conversely, be too harsh, causing the release of interfering components.
-
Long Incubation Time: Extending the incubation time can lead to increased non-specific cleavage of the substrate. An incubation time of 1-2 hours at 37°C is standard, but may require optimization.[1]
Q4: How can I differentiate between true caspase-3/7 activity and non-specific signal?
To confirm that the fluorescence signal is specific to caspase-3/7 activity, you should include a key control:
-
Inhibitor Control: Run a parallel reaction for your positive sample that includes a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO. A significant reduction in fluorescence in the presence of the inhibitor confirms that the signal is due to specific caspase-3/7 activity.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting high background fluorescence.
Caption: Troubleshooting decision tree for high background fluorescence.
Data Presentation: Interpreting Your Results
A proper signal-to-background ratio is critical for reliable data. A ratio of at least 3 to 5-fold for the positive control over the negative control is generally considered acceptable, though higher is better.
| Assay Condition | Representative RFU (Good Assay) | Representative RFU (High Background) | Interpretation |
| Blank (Buffer + Substrate) | < 500 | > 5,000 | High RFU indicates substrate degradation or buffer contamination. |
| Negative Control (Uninduced Lysate) | 500 - 1,500 | > 8,000 | High RFU suggests basal apoptosis or non-specific protease activity. |
| Positive Control (Induced Lysate) | > 15,000 | > 20,000 | Signal may appear strong, but is unreliable if the background is also high. |
| Signal-to-Background Ratio (Positive / Negative) | > 10 | < 3 | A low ratio indicates that the assay window is too narrow for reliable conclusions. |
Note: RFU (Relative Fluorescence Units) values are instrument-dependent. The values above are for illustrative purposes to demonstrate relative differences.
Experimental Protocols
Protocol 1: Quality Control of this compound Substrate
This protocol helps determine if your substrate is degraded by testing it with a known amount of active enzyme.
Materials:
-
Purified, active recombinant caspase-3
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Caspase Assay Buffer (see Protocol 2)
Procedure:
-
Prepare two sets of reactions in a 96-well black plate.
-
Test Reaction: 50 µL Caspase Assay Buffer + 1-2 units of purified caspase-3.
-
Blank Reaction: 50 µL Caspase Assay Buffer (no enzyme).
-
-
Prepare a 2X substrate solution. For a final concentration of 20 µM, dilute your 10 mM stock solution to 40 µM in Caspase Assay Buffer.
-
Add 50 µL of the 2X substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1]
Expected Outcome:
-
Good Substrate: The "Test Reaction" will have a very high RFU signal, while the "Blank Reaction" will have a very low RFU signal.
-
Degraded Substrate: Both the "Test Reaction" and the "Blank Reaction" will show high RFU signals, as free AMC is already present.
Protocol 2: Preparation of Standard Caspase Assay Buffer (1X)
This is a commonly used buffer formulation. Always prepare it fresh on the day of the experiment.
Components:
-
20 mM HEPES, pH 7.5
-
10% Glycerol
-
2 mM Dithiothreitol (DTT)[1]
Procedure for 50 mL:
-
To ~40 mL of high-purity water, add 1 mL of 1 M HEPES stock solution.
-
Add 5 mL of 100% glycerol.
-
Adjust the pH to 7.5 using NaOH.
-
Bring the volume to 50 mL with water.
-
Just before use, add 15.4 mg of DTT (or 100 µL of a 1 M DTT stock) and mix until dissolved. DTT is unstable in solution and should be added last.
Signaling Pathway Context
The this compound assay measures the terminal step of the apoptotic cascade, where executioner caspases like caspase-3 and caspase-7 are activated. These caspases cleave numerous cellular substrates, leading to the morphological changes of apoptosis. The assay substrate mimics PARP, a natural substrate for caspase-3.[1]
Caption: Simplified caspase activation pathway leading to AMC fluorescence.
References
Technical Support Center: Optimizing Ac-DEVD-AMC for Caspase-3 Assays
Welcome to our technical support center for optimizing your Ac-DEVD-AMC-based caspase-3 assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results in your research.
Troubleshooting Guide
Encountering issues with your caspase-3 assay? This troubleshooting guide addresses common problems and offers potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Degradation: this compound is light-sensitive and can degrade over time, leading to the release of free AMC. 2. Contaminated Reagents: Buffers or water may be contaminated with fluorescent substances. 3. Non-specific Protease Activity: Other proteases in the cell lysate may cleave the substrate. | 1. Aliquot the this compound substrate upon receipt and store it protected from light at -20°C. Avoid repeated freeze-thaw cycles.[1] 2. Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. 3. Include a negative control with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to determine the level of non-specific cleavage.[2] |
| Low or No Signal | 1. Insufficient Caspase-3 Activity: The cells may not have undergone apoptosis, or the caspase-3 was not activated. 2. Inactive Enzyme: Improper lysate preparation or storage can lead to caspase-3 degradation. 3. Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or incubation time. 4. Insufficient Substrate Concentration: The concentration of this compound may be limiting. | 1. Use a positive control for apoptosis induction (e.g., staurosporine, etoposide) to ensure the experimental setup can induce apoptosis.[3] 2. Prepare cell lysates on ice using a lysis buffer containing protease inhibitors (excluding those that inhibit caspases).[4] Store lysates at -80°C in single-use aliquots. 3. Ensure the assay buffer is at the optimal pH (typically 7.2-7.5) and incubate at 37°C for the recommended time (usually 1-2 hours).[1][2] 4. Titrate the this compound concentration to find the optimal level for your specific experimental conditions. |
| High Well-to-Well Variability | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents or cell lysates. 2. Uneven Cell Seeding: For adherent cells, uneven distribution in the plate can lead to variability. 3. Temperature Gradients: Inconsistent temperature across the incubation plate. | 1. Use calibrated pipettes and ensure proper mixing of all solutions before dispensing. 2. Ensure a single-cell suspension before seeding and allow cells to settle evenly. 3. Use a water bath or a temperature-controlled incubator to ensure uniform temperature during the assay. |
| Signal Decreases Over Time (Kinetic Assay) | 1. Substrate Depletion: The active caspase-3 has consumed most of the available substrate. 2. Enzyme Instability: Caspase-3 may lose activity over extended incubation periods. | 1. Use a higher initial concentration of this compound or reduce the amount of cell lysate in the reaction. 2. Perform a time-course experiment to determine the linear range of the assay and take measurements within that timeframe. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for a caspase-3 assay?
A1: The optimal concentration of this compound can vary depending on the experimental conditions, including the cell type and the expected level of caspase-3 activity. A common starting point is a final concentration of 20-50 µM.[1][2][5][6] However, it is highly recommended to perform a substrate titration to determine the optimal concentration for your specific system. The Michaelis-Menten constant (Km) for this compound with caspase-3 is approximately 9.7 - 10 µM, so using a concentration several-fold higher than the Km is generally advisable to ensure the reaction rate is not limited by the substrate concentration.[1][7]
Q2: How should I prepare and store the this compound substrate?
A2: this compound is typically supplied as a lyophilized powder. It should be reconstituted in DMSO to create a stock solution (e.g., 1-10 mM).[1][8][9][10] To prevent degradation, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: What are the appropriate controls for a caspase-3 assay using this compound?
A3: To ensure the validity of your results, it is crucial to include the following controls:
-
Negative Control (Untreated Cells): Lysates from untreated or vehicle-treated cells to establish the basal level of caspase-3 activity.[1]
-
Positive Control (Apoptosis-Induced Cells): Lysates from cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to confirm that the assay can detect caspase-3 activity.[3]
-
Blank Control (No Lysate): A reaction containing only the assay buffer and the this compound substrate to measure the background fluorescence of the reagents.[1]
-
Inhibitor Control: A reaction with lysate from apoptotic cells that includes a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, to confirm that the measured fluorescence is due to caspase-3 activity.[2]
Q4: What are the recommended excitation and emission wavelengths for detecting the cleaved AMC fluorophore?
A4: The liberated 7-amino-4-methylcoumarin (AMC) can be detected using a spectrofluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength in the range of 430-460 nm.[1][2][11]
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol describes how to determine the optimal working concentration of this compound for your specific experimental setup.
Materials:
-
Cell lysate from apoptotic (positive control) and non-apoptotic (negative control) cells
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[1]
-
96-well black microplate, suitable for fluorescence measurements
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in Caspase Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0, 5, 10, 20, 50, 100 µM).
-
In a 96-well plate, add a fixed amount of your apoptotic cell lysate to multiple wells.
-
Add the different concentrations of the diluted this compound substrate to the wells containing the cell lysate.
-
Include a "no lysate" control for each substrate concentration to measure background fluorescence.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Subtract the background fluorescence (no lysate) from the corresponding sample wells.
-
Plot the fluorescence intensity (or reaction rate if performing a kinetic assay) against the this compound concentration. The optimal concentration is typically at the point where the signal plateaus, indicating that the enzyme is saturated with the substrate.
Data Presentation:
| This compound (µM) | Average Fluorescence (Apoptotic Lysate) | Average Fluorescence (No Lysate Control) | Corrected Fluorescence |
| 0 | |||
| 5 | |||
| 10 | |||
| 20 | |||
| 50 | |||
| 100 |
Protocol 2: Standard Caspase-3 Activity Assay
This protocol provides a general procedure for measuring caspase-3 activity in cell lysates.
Materials:
-
Cell lysates from experimental, positive control, and negative control samples
-
Optimal concentration of this compound (determined from Protocol 1)
-
Caspase Assay Buffer
-
Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) for control wells
-
96-well black microplate
Procedure:
-
Thaw cell lysates on ice.
-
Prepare the reaction mix by diluting the this compound stock solution to the predetermined optimal concentration in the Caspase Assay Buffer.
-
In a 96-well plate, set up the following reactions:
-
Blank: Assay buffer only.
-
Substrate Control: Assay buffer + this compound.
-
Negative Control: Negative control lysate + reaction mix.
-
Positive Control: Positive control lysate + reaction mix.
-
Inhibitor Control: Positive control lysate + caspase-3 inhibitor + reaction mix.
-
Experimental Samples: Experimental lysate + reaction mix.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at Ex/Em = 380/430-460 nm.
-
Subtract the fluorescence of the blank from all other readings. The caspase-3 activity can be expressed as the fold-change in fluorescence compared to the negative control.
Visualizations
Caption: Intrinsic pathway of apoptosis leading to caspase-3 activation and cleavage of this compound.
Caption: General experimental workflow for a caspase-3 activity assay using this compound.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. medchemexpress.com [medchemexpress.com]
How to prepare a stable Ac-DEVD-AMC stock solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic caspase-3 substrate, Ac-DEVD-AMC.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and use of this compound solutions in experimental settings.
Question: My this compound stock solution appears to have precipitated. What should I do?
Answer:
Precipitation of this compound from the stock solution can occur, particularly after freeze-thaw cycles. Here are the steps to address this issue:
-
Warm the Solution: Gently warm the vial to 37°C to help redissolve the precipitate.[1] Vortexing or sonication can also aid in dissolution.[2][3][4]
-
Confirm Solubility: Ensure you are using a suitable solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[5][6][7][8]
-
Check for Solvent Quality: DMSO is hygroscopic and can absorb moisture, which may affect the solubility of the substrate.[2] Use freshly opened or properly stored anhydrous DMSO to prepare your stock solution.[2]
-
Aliquot for Storage: To prevent repeated freeze-thaw cycles, which can decrease stability and contribute to precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[2][9][10]
Question: I am observing high background fluorescence in my caspase-3 assay. How can I reduce it?
Answer:
High background fluorescence can interfere with the accurate measurement of caspase-3 activity. Consider the following troubleshooting steps:
-
Include Proper Controls: Always include a "no-cell lysate" or "lysis buffer only" control to determine the background fluorescence of the assay buffer and substrate.[9]
-
Check for Autofluorescence: Some cell culture media or assay components can exhibit autofluorescence. Analyze each component separately to identify the source.
-
Substrate Quality: Over time, this compound can undergo spontaneous hydrolysis, leading to the release of the fluorescent AMC moiety and an increase in background signal. If you suspect the quality of your stock solution has degraded, it is advisable to prepare a fresh solution.
-
Optimize Substrate Concentration: While a final concentration of 20 µM is often recommended, this can be optimized for your specific experimental system.[9] Titrating the this compound concentration may help to reduce the background signal while maintaining a robust signal-to-noise ratio.
Question: My caspase-3 assay is not working, and I suspect an issue with the this compound. How can I test its activity?
Answer:
If you suspect that the this compound substrate is no longer active, you can perform a simple positive control experiment:
-
Use a Positive Control: Incubate a known active caspase-3 enzyme with your this compound solution. A significant increase in fluorescence compared to a no-enzyme control will confirm that the substrate is still functional.[9]
-
Induce Apoptosis: Treat a cell line known to undergo apoptosis with a potent inducer (e.g., staurosporine). Prepare lysates from these apoptotic cells and test them in your assay. A strong fluorescent signal will indicate that both the cells have undergone apoptosis and your substrate is working correctly.[9]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of this compound.
Question: What is the recommended solvent for preparing an this compound stock solution?
Answer:
The recommended solvent for dissolving this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[5][6][7][8]
Question: How should I prepare the this compound stock solution?
Answer:
To prepare a stock solution, reconstitute the lyophilized this compound powder in DMSO.[7][9] For example, you can dissolve 1 mg of the peptide in 1 ml of DMSO to yield a 1 mg/ml stock solution.[9] Another common stock concentration is 10 mM in DMSO.[7]
Question: What are the proper storage conditions for the this compound stock solution?
Answer:
For long-term stability, the this compound stock solution should be stored at -20°C or -80°C.[2][5][8][9] It is crucial to protect the solution from light.[2][7]
Question: How long is the this compound stock solution stable?
Answer:
The stability of the this compound stock solution can vary depending on the storage conditions. When stored at -20°C, it is reported to be stable for up to 1-2 months.[9][10] Some suppliers indicate stability for at least one year when stored at -20°C, and for 6 months at -80°C.[2][11] One source suggests a stability of at least 4 years at -20°C.[5] To ensure optimal performance, it is best to follow the manufacturer's specific recommendations and to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2][9][10]
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Solvent | Anhydrous DMSO | [5][6][7][8] |
| Stock Solution Concentration | 1 mg/ml or 10 mM | [7][9] |
| Storage Temperature | -20°C or -80°C | [2][5][8][9] |
| Storage Conditions | Protect from light, aliquot to avoid freeze-thaw cycles | [2][7][9][10] |
| Short-term Stability (-20°C) | 1-2 months | [9][10] |
| Long-term Stability (-20°C) | ≥ 4 years | [5] |
| Long-term Stability (-80°C) | 6 months | [2] |
| Final Assay Concentration | Typically 20 µM, but should be optimized | [9] |
| Excitation Wavelength | ~380 nm | [2][3][9] |
| Emission Wavelength | ~430-460 nm | [2][3][5][9] |
Experimental Protocol: Caspase-3 Activity Assay
This protocol provides a general methodology for measuring caspase-3 activity in cell lysates using this compound.
Materials:
-
Cells (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[9]
-
Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[9]
-
This compound stock solution (10 mM in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with an apoptosis-inducing agent or the experimental compound for the desired time. Include an untreated control group.
-
-
Cell Lysate Preparation:
-
For adherent cells: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add Cell Lysis Buffer. Incubate on ice for 30 minutes.[9]
-
For suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer. Incubate on ice for 30 minutes.[9]
-
Clarify the lysate by centrifugation to pellet cell debris. Transfer the supernatant (cell lysate) to a new tube.
-
-
Protease Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well black microplate, add a consistent amount of cell lysate (e.g., 10-100 µl) to each well.[9]
-
Prepare a reaction mixture by diluting the this compound stock solution in Protease Assay Buffer to a final concentration of 20 µM.[9]
-
Add the reaction mixture to each well containing the cell lysate to initiate the reaction. The total volume in each well should be consistent.
-
Include negative controls:
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from the lysis buffer only control) from all readings.
-
The increase in fluorescence is proportional to the caspase-3 activity in the sample.
-
Visualizations
Caption: Troubleshooting workflow for this compound stock solution preparation and assay issues.
Caption: Simplified signaling pathway of Caspase-3 activation and this compound cleavage.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Caspase | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. agscientific.com [agscientific.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Cell Lysis Buffers on Ac-DEVD-AMC Caspase-3/7 Assay Performance: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of cell lysis buffers on the performance of the Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid 7-amido-4-methylcoumarin (Ac-DEVD-AMC) assay. This fluorometric assay is a cornerstone for measuring the activity of executioner caspases-3 and -7, key mediators of apoptosis. The composition of the cell lysis buffer is a critical parameter that can significantly affect assay accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a lysis buffer in the this compound assay?
A1: The primary function of the lysis buffer is to rupture the cell and organelle membranes to release the cytosolic contents, including active caspase-3 and caspase-7 enzymes, into the lysate. An effective lysis buffer should achieve this efficiently without denaturing the target enzymes or interfering with the subsequent enzymatic reaction.
Q2: What are the common components of a cell lysis buffer for caspase assays?
A2: A typical lysis buffer for caspase assays contains a buffering agent to maintain a stable pH (e.g., HEPES, Tris-HCl), salts to maintain ionic strength (e.g., NaCl), and a non-ionic detergent to permeabilize cell membranes (e.g., Triton X-100, NP-40, CHAPS).[1][2][3] Additionally, protease and phosphatase inhibitor cocktails are often included to prevent the degradation of target proteins.[4]
Q3: Can the choice of detergent in the lysis buffer affect my assay results?
A3: Absolutely. The type and concentration of the detergent are critical.
-
Non-ionic detergents (e.g., Triton X-100, NP-40) are generally preferred as they are milder and less likely to denature the caspase enzymes.[5]
-
Ionic detergents (e.g., SDS, sodium deoxycholate), often found in RIPA buffers, are more stringent and can denature proteins, potentially leading to a loss of enzyme activity.[4] While RIPA buffer is excellent for protein extraction for applications like Western blotting, it may not be optimal for enzymatic assays.[6] Some studies have even shown that sublytic concentrations of detergents can induce apoptosis and activate caspases, which could lead to artificially high results.[7][8]
Q4: My this compound assay shows high background fluorescence. What could be the cause related to the lysis buffer?
A4: High background fluorescence can stem from several factors related to the lysis buffer:
-
Contaminating proteases: The cell lysate may contain other proteases that can cleave the this compound substrate. Ensure that a broad-spectrum protease inhibitor cocktail is added to your lysis buffer immediately before use.[9]
-
Lysis buffer components: Some components of the lysis buffer might autofluoresce at the excitation/emission wavelengths used for AMC detection (Ex/Em ~380/460 nm).[2][10] It is advisable to run a "lysis buffer only" control to check for this.
-
Sub-optimal pH: An inappropriate pH of the lysis buffer can lead to non-specific substrate cleavage. The optimal pH for caspase-3 activity is typically around 7.2-7.5.[1][2]
Q5: I am observing lower than expected caspase activity. How can the lysis buffer be the culprit?
A5: Low caspase activity can be a result of:
-
Inefficient lysis: If the lysis buffer is not strong enough to effectively rupture the cells, the amount of active caspase released into the lysate will be reduced. The cell concentration and lysis buffer volume should be optimized.[2]
-
Enzyme denaturation: As mentioned, harsh detergents or extreme pH can denature the caspase enzymes, leading to a loss of activity.[4]
-
Presence of inhibitors: The cell lysate itself contains endogenous inhibitors of apoptosis (IAPs) that can inhibit caspase activity.[1] The lysis conditions should be optimized to minimize their effect.
-
Repeated freeze-thaw cycles: Avoid multiple freeze-thaw cycles of the cell lysate, as this can lead to a significant decrease in enzyme activity.[2]
Troubleshooting Guide
| Problem | Potential Cause (Lysis Buffer Related) | Recommended Solution |
| High Background Signal | Autofluorescence of lysis buffer components. | Run a control with lysis buffer and assay buffer only (no cell lysate) to determine background fluorescence.[2] |
| Non-specific cleavage of the substrate by other proteases. | Add a fresh protease inhibitor cocktail to the lysis buffer immediately before use.[4] | |
| Detergent-induced apoptosis. | Use a milder, non-ionic detergent at the lowest effective concentration.[7][8] | |
| Low or No Signal | Inefficient cell lysis. | Optimize the cell number to lysis buffer volume ratio. Ensure adequate incubation time on ice (e.g., 10-30 minutes).[2][5] Consider a freeze-thaw cycle to enhance lysis.[11] |
| Caspase denaturation by harsh detergents. | Switch to a lysis buffer with a non-ionic detergent (e.g., CHAPS, Triton X-100) instead of an ionic detergent (e.g., SDS).[1][3] | |
| Sub-optimal pH of the lysis buffer. | Ensure the pH of the lysis buffer is between 7.2 and 7.5.[1][2] | |
| High Well-to-Well Variability | Incomplete cell lysis leading to inconsistent enzyme release. | Ensure thorough mixing and a consistent incubation period during the lysis step. |
| Inconsistent addition of protease inhibitors. | Prepare a master mix of lysis buffer with freshly added protease inhibitors to be used for all samples. |
Experimental Protocols & Data
Standard Cell Lysis Protocol for this compound Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Preparation of Lysis Buffer: A commonly used lysis buffer formulation is:
-
50 mM HEPES, pH 7.4
-
150 mM NaCl
-
0.1% Triton X-100
-
1 mM EDTA
-
10% Glycerol
-
Freshly added: 1X Protease Inhibitor Cocktail
-
-
Cell Lysis Procedure:
-
For adherent cells, wash the cell monolayer once with ice-cold PBS. Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL for a 6-well plate well).
-
Incubate on ice for 10-30 minutes with occasional gentle swirling.[2][5]
-
For suspension cells, pellet the cells by centrifugation, wash once with ice-cold PBS, and resuspend the cell pellet in ice-cold lysis buffer.
-
Scrape the adherent cells or gently pipet the suspension cells to ensure complete lysis.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 10,000 - 14,000 x g for 10-15 minutes at 4°C to pellet the cellular debris.[5]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This lysate is now ready for the this compound assay.
-
Comparison of Lysis Buffer Formulations
The following table summarizes different lysis buffer compositions found in various protocols. This highlights the variability and the importance of choosing a buffer suitable for your specific needs.
| Component | Buffer 1 (Mild Lysis) [2] | Buffer 2 (Standard Caspase Assay) [1] | Buffer 3 (RIPA-like, use with caution) |
| Buffering Agent | 10 mM Tris-HCl, pH 7.5 | 50 mM HEPES, pH 7.5 | 50 mM Tris-HCl, pH 7.4 |
| Salt | 130 mM NaCl | - | 150 mM NaCl |
| Detergent(s) | 1% Triton X-100 | 0.1% CHAPS, 0.1% Nonidet P-40 | 1% NP-40, 0.5% Sodium Deoxycholate |
| Chelating Agent | - | 1 mM EDTA | 1 mM EDTA |
| Other | 10 mM NaPPi | 2 mM DTT | - |
Visualizations
Experimental Workflow for this compound Assay
Caption: A generalized workflow for the this compound caspase-3/7 assay.
Logical Relationship of Lysis Buffer Components to Assay Outcome
Caption: Key lysis buffer components and their impact on assay performance.
Simplified Caspase-3 Activation Pathway
Caption: Simplified signaling pathway of caspase-3 activation and substrate cleavage.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. inventbiotech.com [inventbiotech.com]
- 7. Treatment of cells with detergent activates caspases and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Head-to-Head Battle: Ac-DEVD-AMC Fluorometric Assay vs. Western Blot for Cleaved Caspase-3 Detection
For researchers, scientists, and drug development professionals investigating apoptosis, the accurate detection of activated caspase-3, a key executioner of programmed cell death, is paramount. Two widely adopted methods for this purpose are the Ac-DEVD-AMC fluorometric assay and the Western blot for cleaved caspase-3. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate technique for your research needs.
The this compound assay offers a high-throughput and sensitive method for measuring caspase-3 activity, while Western blotting provides a specific, albeit more laborious, confirmation of the presence of the cleaved, active form of the enzyme. The choice between these two techniques often depends on the specific experimental goals, sample throughput requirements, and the need for quantitative versus qualitative data.
At a Glance: Key Performance Metrics
| Feature | This compound Assay | Western Blot for Cleaved Caspase-3 |
| Principle | Enzymatic cleavage of a fluorogenic substrate (this compound) by active caspase-3, releasing a fluorescent signal. | Immunodetection of the cleaved (active) fragments of caspase-3 protein following size-based separation by gel electrophoresis. |
| Output | Quantitative measurement of caspase-3 enzymatic activity (fluorescence intensity). | Semi-quantitative or qualitative detection of cleaved caspase-3 protein bands.[1] |
| Sensitivity | High; capable of detecting picomolar levels of active caspase-3. | Moderate to high, dependent on antibody affinity and protein abundance. |
| Specificity | Primarily detects caspase-3 and caspase-7 activity due to shared substrate recognition sequence (DEVD).[2] | High; specific antibodies can distinguish between the pro-caspase and the cleaved, active fragments. |
| Throughput | High; readily adaptable to 96-well or 384-well plate formats for screening large numbers of samples.[3][4] | Low; a multi-step, manual process that is not well-suited for high-throughput screening.[3] |
| Time to Result | Rapid; typically 1-2 hours. | Lengthy; can take 1-2 days to complete. |
| Cost per Sample | Generally lower, especially for high-throughput applications.[3] | Generally higher due to the cost of antibodies, membranes, and other reagents. |
| Confirmation | Results are often validated with Western blotting to confirm that the measured activity is due to caspase-3 cleavage.[3] | Considered a confirmatory method for apoptosis.[1] |
Delving Deeper: Principles and Methodologies
This compound Fluorometric Assay: Measuring Enzymatic Activity
The this compound assay is a kinetic, fluorescence-based method that quantifies the enzymatic activity of caspase-3.[5] The principle relies on a synthetic peptide substrate, this compound, which mimics the natural cleavage site of caspase-3. In the presence of active caspase-3, the enzyme cleaves the substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence, which can be measured over time using a fluorometer, is directly proportional to the amount of active caspase-3 in the sample.[5]
Western Blotting: Visualizing the Cleaved Protein
Western blotting is a protein detection technique that allows for the specific identification of the cleaved, active form of caspase-3.[6] This method involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody that specifically recognizes the cleaved fragments of caspase-3 (typically p17 and p12 subunits).[7] The presence and intensity of these bands provide evidence of caspase-3 activation.[8]
Visualizing the Pathways and Workflows
To better understand the underlying biology and the experimental processes, the following diagrams illustrate the caspase-3 signaling pathway and the workflows for both the this compound assay and Western blotting.
Experimental Protocols
This compound Caspase-3 Fluorometric Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Lysis:
-
Culture cells to the desired density and treat with the apoptotic stimulus.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Setup:
-
In a 96-well black plate, add an equal amount of protein lysate to each well.
-
Prepare a reaction buffer containing the this compound substrate.
-
Add the reaction buffer to each well containing the cell lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[5]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase over time. This rate is proportional to the caspase-3 activity in the sample.
-
Western Blot Protocol for Cleaved Caspase-3
This is a general protocol and may need to be optimized based on the specific antibody and detection system used.
-
Sample Preparation:
-
Lyse cells as described for the this compound assay.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add a chemiluminescent substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Analyze the resulting bands. The presence of bands corresponding to the molecular weights of the cleaved caspase-3 fragments (p17/p12) indicates apoptosis. The intensity of the bands can be quantified using densitometry for semi-quantitative analysis.
-
Conclusion: Making the Right Choice
Both the this compound assay and Western blotting are valuable tools for studying apoptosis. The this compound assay excels in high-throughput screening and quantitative measurement of caspase activity, making it ideal for initial drug screening and dose-response studies. However, its reliance on the DEVD sequence means it can also detect caspase-7 activity.
Western blotting, while more time-consuming and less suited for high-throughput applications, offers high specificity and provides visual confirmation of the cleavage of caspase-3 into its active fragments. It is often used as a gold standard to validate the results obtained from activity assays.
References
- 1. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A High Throughput Apoptosis Assay using 3D Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grandviewresearch.com [grandviewresearch.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
Validating Caspase-3 Activity: A Comparison of the Ac-DEVD-AMC Assay With and Without Caspase Inhibitor
For researchers in apoptosis, drug discovery, and toxicology, accurate measurement of caspase-3 activity is crucial. The Ac-DEVD-AMC assay is a widely used method for this purpose. This guide provides a comprehensive overview of the assay, its validation using a caspase inhibitor, and a comparison with alternative methods, supported by experimental data and detailed protocols.
The this compound assay is a fluorometric method that relies on the cleavage of the substrate Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-methylcoumarin (this compound) by activated caspase-3.[1] This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) molecule, and the resulting fluorescence intensity is directly proportional to the caspase-3 activity in the sample.[2] To ensure the specificity of the assay, a caspase inhibitor is often used as a negative control. This guide will focus on the use of the pan-caspase inhibitor Z-VAD-FMK and the specific caspase-3 inhibitor Ac-DEVD-CHO for validating assay results.[3][4][5]
Comparative Analysis of this compound Assay Results
The following table summarizes the expected quantitative results when performing the this compound assay in the presence and absence of a caspase inhibitor. These values are illustrative and can vary depending on the cell type, apoptosis induction method, and experimental conditions.
| Condition | Description | Expected Caspase-3 Activity (Relative Fluorescence Units - RFU) | Interpretation |
| Untreated Cells | Healthy, non-apoptotic cells. | Low | Basal level of caspase-3 activity. |
| Apoptosis-Induced Cells | Cells treated with an apoptosis-inducing agent (e.g., staurosporine). | High | Significant increase in caspase-3 activity, indicating apoptosis. |
| Apoptosis-Induced Cells + Caspase Inhibitor | Cells pre-treated with a caspase inhibitor (e.g., Z-VAD-FMK or Ac-DEVD-CHO) prior to apoptosis induction. | Low | Inhibition of caspase-3 activity confirms that the measured fluorescence is specific to caspase-3 cleavage.[5] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: Caspase-3 activation cascade in apoptosis.
Caption: Experimental workflow for validating this compound assay.
Experimental Protocols
Materials
-
Cells of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Caspase inhibitor (e.g., Z-VAD-FMK or Ac-DEVD-CHO)
-
This compound substrate[1]
-
Cell Lysis Buffer[1]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[1]
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
For the inhibitor-treated group, pre-incubate the cells with the caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.[4]
-
Induce apoptosis by treating the cells with an appropriate agent (e.g., 1 µM Staurosporine) for the desired time (e.g., 3-6 hours). Include an untreated control group.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Wash the cells with ice-cold PBS.
-
Add 50-100 µL of Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.[1]
-
-
Caspase-3 Activity Assay:
-
Prepare the reaction mixture by diluting the this compound substrate in the Assay Buffer to a final concentration of 50 µM.[6]
-
Add 50 µL of the cell lysate from each well to a corresponding well of a black, clear-bottom 96-well plate.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorometric microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[1][7]
-
Subtract the background fluorescence (from wells with lysis buffer and reaction mixture only) from all readings.
-
Compare the fluorescence signals from the different treatment groups. A significant reduction in fluorescence in the inhibitor-treated group compared to the apoptosis-induced group validates that the measured activity is specific to caspases.
-
Alternative Assays for Caspase-3 Activity
While the this compound assay is robust, several alternatives exist:
-
Caspase-Glo® 3/7 Assay: A luminogenic assay that measures caspase-3 and -7 activities. It provides high sensitivity and a broad dynamic range.[4]
-
Colorimetric Assays: These assays use a substrate linked to a chromophore (e.g., p-nitroaniline, pNA). Cleavage by caspase-3 releases the chromophore, which can be quantified using a spectrophotometer. This method is generally less sensitive than fluorometric or luminometric assays.
-
Western Blotting for Cleaved Caspase-3: This immunological method directly detects the cleaved (active) form of caspase-3.[8] It provides qualitative or semi-quantitative information about caspase-3 activation.
-
Flow Cytometry: Using fluorescently labeled inhibitors of caspases (e.g., FLICA), this method allows for the detection of active caspases in individual cells within a population.
The choice of assay depends on the specific research question, required sensitivity, and available equipment. For high-throughput screening, plate-based fluorometric or luminometric assays are often preferred. For detailed mechanistic studies, combining a biochemical assay with Western blotting can provide more comprehensive insights.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. invivogen.com [invivogen.com]
- 4. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. assaygenie.com [assaygenie.com]
Ac-DEVD-AMC: A Comparative Guide to Caspase Cross-Reactivity
For researchers, scientists, and professionals in drug development, the fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) is a cornerstone tool for the detection of apoptosis. Designed to mimic the cleavage site of poly (ADP-ribose) polymerase (PARP) by caspase-3, it is widely used to measure the activity of this key executioner caspase. However, a comprehensive understanding of its specificity is crucial for the accurate interpretation of experimental results. This guide provides an objective comparison of this compound's reactivity with various caspases, supported by experimental data and detailed protocols.
Quantitative Comparison of Caspase Activity with this compound
The catalytic efficiency of caspases towards a given substrate is best described by the kinetic parameters Km (Michaelis constant, indicating the substrate concentration at half-maximal velocity) and kcat (turnover number, the number of substrate molecules each enzyme site converts to product per unit time). The ratio kcat/Km represents the overall catalytic efficiency of the enzyme for the substrate.
While this compound is highly specific for caspase-3, it also demonstrates significant reactivity with caspase-7, another key executioner caspase. The substrate is a poor substrate for initiator caspases such as caspase-8 and caspase-9, and inflammatory caspases. Below is a summary of the available kinetic data.
| Caspase | Optimal Recognition Sequence | This compound Km (µM) | Relative Activity/Efficiency |
| Caspase-3 | DEVD | 9.7 - 10[1] | High |
| Caspase-7 | DEVD | 11[1] | High |
| Caspase-2 | VDVAD | Poorly cleaved | Very Low |
| Caspase-6 | VEID | Poorly cleaved | Low |
| Caspase-8 | (L/I)ETD | Poorly cleaved | Very Low |
| Caspase-9 | LEHD | Poorly cleaved | Very Low |
| Caspase-1 | (W/Y)EHD | Poorly cleaved | Very Low |
| Caspase-4 | LEVD | Poorly cleaved | Very Low |
| Caspase-5 | (L/W)EHD | Poorly cleaved | Very Low |
Data on the specific kcat/Km values for this compound across all caspases is not consistently available in the literature. The relative activities are inferred from substrate preference studies.
Signaling Pathways Leading to Executioner Caspase Activation
The activation of executioner caspases, primarily caspase-3 and caspase-7, is the convergence point for both the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates these signaling cascades.
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol provides a general procedure for measuring caspase-3/7 activity in cell lysates using this compound.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM Sodium Pyrophosphate)
-
Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound substrate (stock solution in DMSO, typically 1-10 mM)
-
96-well black microplate (for plate reader assays) or fluorometer cuvettes
-
Fluorometer or fluorescence microplate reader (Excitation: ~380 nm, Emission: ~440-460 nm)
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Induction of Apoptosis:
-
Culture cells to the desired density.
-
Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group.
-
-
Cell Lysate Preparation:
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash once with ice-cold PBS.
-
Adherent Cells: Aspirate the culture medium and wash cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold Cell Lysis Buffer and incubating on ice for 10-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
-
Caspase Activity Assay:
-
Prepare a master mix by diluting the this compound stock solution in the Protease Assay Buffer to the final desired concentration (typically 10-50 µM).
-
In a 96-well black plate, add 50-100 µg of protein lysate to each well. Adjust the volume with Cell Lysis Buffer to be equal for all samples.
-
Add the this compound master mix to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at multiple time points (kinetic assay) or at a fixed endpoint (e.g., 1-2 hours) using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate but no lysate).
-
For kinetic assays, determine the rate of increase in fluorescence (Vmax).
-
Normalize the fluorescence values or reaction rates to the protein concentration of the lysate.
-
Compare the activity of treated samples to the untreated controls.
-
Experimental Workflow for Caspase Activity Measurement
The following diagram outlines the typical workflow for assessing caspase activity using this compound.
References
A Comparative Guide: Correlating Ac-DEVD-AMC Caspase-3/7 Fluorescence with Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular analysis, understanding the mechanisms of cell death is paramount. Assays that measure apoptosis, such as those detecting caspase-3/7 activity, provide a specific window into programmed cell death. Conversely, cell viability assays offer a broader view of cellular health, encompassing metabolic activity and membrane integrity. This guide provides an objective comparison of the fluorogenic Ac-DEVD-AMC caspase-3/7 assay with commonly used cell viability assays—MTT and LDH—supported by experimental data and detailed protocols.
At a Glance: Key Assay Principles
| Assay | Principle | Measures | Cell State |
| This compound | Enzymatic cleavage of the this compound substrate by active caspase-3 and -7, releasing a fluorescent AMC molecule.[1] | A specific hallmark of apoptosis. | Apoptotic |
| MTT Assay | Reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] | Mitochondrial metabolic activity, an indicator of cell viability. | Viable |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[3] | Plasma membrane integrity, an indicator of cytotoxicity/cell death. | Necrotic/Late Apoptotic |
Comparative Experimental Data
The correlation between caspase-3/7 activation and changes in cell viability is often treatment- and cell-type-dependent. Below are representative data sets from studies using common chemotherapeutic agents, doxorubicin and etoposide, to illustrate these relationships.
Case Study 1: Doxorubicin-Induced Cell Death in Breast Cancer Cells
This table summarizes the effects of doxorubicin on caspase-3/7 activity and lactate dehydrogenase (LDH) release in BT549 breast cancer cells. The data indicates a concurrent increase in apoptosis (caspase activation) and cytotoxicity (membrane damage) upon treatment.
| Treatment (6h) | Caspase-3/7 Activity (Relative Luminescence Units) | LDH Release (% of Maximum) |
| Control | ~1,000 | ~5% |
| Doxorubicin (5 µM) | ~4,000 | ~25% |
| RL2 (300 µg/mL) | ~1,500 | ~10% |
| Doxorubicin + RL2 | ~6,000 | ~40% |
Data adapted from a study by Abdel-Hakeem et al. (2023) on BT549 cells.[4] Note that the original study used a luminescent caspase assay; however, the principle of detecting DEVDase activity is analogous to the this compound assay.
Case Study 2: Etoposide-Induced Apoptosis in Neuroblastoma Cells
This dataset illustrates the dose-dependent effect of etoposide on cell viability as measured by the MTT assay and the corresponding activation of caspase-3 in SK-N-AS neuroblastoma cells. A decrease in cell viability correlates with the induction of caspase-3 cleavage, a marker of apoptosis.
| Treatment (48h) | Cell Viability (% of Control - MTT Assay) | Cleaved Caspase-3 (Western Blot) |
| Control | 100% | Not Detected |
| Etoposide (50 µM) | ~55% | Detected |
Data synthesized from studies by Garcia-Morales et al. (2011) and others on the effects of etoposide.[5][6][7][8] The percentage of apoptotic cells after treatment with 50 µM etoposide for 48 hours was quantified to be around 45% by counting fragmented nuclei.[5][8]
Signaling Pathways and Experimental Workflow
Visualizing the intricate cellular processes and the experimental steps involved is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the caspase-3 signaling pathway and a typical workflow for comparing these assays.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Caspase-3 Activation: A Comparative Guide to Ac-DEVD-AMC and Orthogonal Methods
For researchers, scientists, and drug development professionals, accurately quantifying apoptosis is paramount. The fluorometric assay using the substrate Ac-DEVD-AMC is a widely adopted method for measuring the activity of caspase-3, a key executioner in the apoptotic cascade. However, relying on a single method can be misleading. This guide provides a comprehensive comparison of the this compound assay with essential orthogonal validation techniques—Western blotting for cleaved caspase-3 and the TUNEL assay—supported by experimental data and detailed protocols.
Comparative Analysis of Caspase-3 Activation Assays
To ensure the reliability of apoptosis detection, it is recommended to complement the this compound assay with methods that detect different hallmarks of apoptosis. Western blotting provides a semi-quantitative to quantitative measure of the cleaved, active form of caspase-3, while the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a later event in the apoptotic process.[5][6][7]
Data Presentation: Quantitative Comparison of Methods
The following tables summarize quantitative data from studies inducing apoptosis with staurosporine, a potent protein kinase inhibitor, to compare the outcomes of the this compound assay, Western blotting, and the TUNEL assay.
Table 1: Staurosporine-Induced Caspase-3 Activation in Cardiomyocytes
| Assay | Treatment | Result | Fold Change vs. Control |
| This compound Assay | 1 µM Staurosporine (4-8h) | Increased Caspase Activity | 5- to 8-fold |
| Western Blot (Cleaved Caspase-3) | 1 µM Staurosporine | Appearance of 17 kDa subunit | - |
| TUNEL Assay | 1 µM Staurosporine | Increased DNA Fragmentation | - |
Data synthesized from a study on staurosporine-induced apoptosis in cardiomyocytes.[8] The study demonstrated a significant increase in caspase activity, the appearance of the active form of caspase-3, and DNA fragmentation upon treatment.
Table 2: Correlation of Apoptotic Indices in PC-3 Xenografts
| Comparison | Correlation Coefficient (R) |
| Activated Caspase-3 IHC vs. Cleaved CK18 IHC | 0.89 |
| Activated Caspase-3 IHC vs. TUNEL Assay | 0.75 |
This table illustrates the correlation between different methods for quantifying apoptosis in histological sections of PC-3 prostate cancer xenografts.[5][6] Immunohistochemistry (IHC) for activated caspase-3 shows a strong correlation with another marker of apoptosis (cleaved cytokeratin 18) and a good correlation with the TUNEL assay.
Signaling Pathway of Caspase-3 Activation in Apoptosis
Caspase-3 is a central executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Its activation can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. biotium.com [biotium.com]
- 5. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Multiplexing Caspase-3/7 Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of apoptosis assays is critical for accurate and efficient data generation. This guide provides a comprehensive comparison of the widely used Ac-DEVD-AMC caspase-3/7 assay with alternative methods, focusing on their suitability for multiplexing with other cellular markers. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the optimal assay strategy for your research needs.
The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. The this compound assay is a well-established method for detecting the activity of these caspases. This assay utilizes a synthetic peptide substrate, Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (this compound), which is specifically cleaved by active caspase-3 and -7. This cleavage releases the fluorescent aminomethylcoumarin (AMC) group, which can be quantified to measure enzyme activity. While robust, the this compound assay is an endpoint assay requiring cell lysis. The increasing need for more comprehensive cellular analysis has driven the development of alternative and multiplex-compatible assay formats.
Comparative Analysis of Caspase-3/7 Assays
Here, we compare the this compound assay with several popular alternatives, focusing on key performance indicators relevant to multiplexing applications.
| Assay Type | Substrate/Probe | Detection Method | Key Advantages | Key Disadvantages |
| Fluorogenic (Lytic) | This compound | Fluorescence (Ex/Em: ~340-380/~440-460 nm) | Cost-effective, well-established.[1][2] | Requires cell lysis, potential for false positives from other proteases. |
| Ac-DEVD-AFC | Fluorescence (Ex/Em: ~400/~505 nm) | Higher quantum yield than AMC, less spectral overlap with blue/UV compounds.[3][4] | Requires cell lysis. | |
| (Ac-DEVD)₂-R110 | Fluorescence (Ex/Em: ~496/~520 nm) | Brighter signal than AMC and AFC, suitable for HTS.[5][6] | Requires cell lysis, two-step cleavage may affect kinetics. | |
| Luminogenic (Lytic) | Pro-luminogenic DEVD substrate | Luminescence | High sensitivity (20-50 fold more than fluorogenic), broad dynamic range, ideal for HTS.[7] | Higher cost, requires a luminometer. |
| Live-Cell Imaging | NucView® 488 (DEVD-DNA dye) | Fluorescence (Ex/Em: ~488/~530 nm) | Real-time kinetic analysis in live cells, multiplex-friendly, low toxicity.[8][9][10] | Higher cost, requires live-cell imaging setup. |
Quantitative Performance Data
| Substrate | Target Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Caspase-3 | 10[1] | - | - |
| Ac-DEVD-AFC | Caspase-3 | 9.7[3][4] | - | - |
| Ac-DEVD-pNA | Caspase-3 | - | - | - |
Note: kcat and kcat/Km values for these substrates are not consistently reported across comparable studies. A higher kcat/Km value indicates greater catalytic efficiency.
Multiplexing Strategies and Considerations
Multiplexing the caspase-3/7 assay with other cellular markers provides a more holistic view of cellular health and response to stimuli. A common and effective strategy is to combine a caspase assay with a viability assay.
Workflow for Multiplexing Caspase-3/7 Activity with Cell Viability:
Caption: Sequential multiplexing of cell viability and caspase-3/7 assays.
Key Considerations for Multiplexing:
-
Spectral Overlap: Ensure that the fluorescence spectra of the different dyes used do not overlap.
-
Assay Chemistry Compatibility: The reagents for the first assay should not interfere with the subsequent assays. For example, lytic caspase assays should be performed after non-lytic viability assays.
-
Timing of Assays: The kinetics of different cellular events vary. Optimize the timing of each measurement to capture the desired biological information.
-
Validation: When establishing a multiplex assay, it is crucial to run single-plex controls to ensure that the combination of reagents does not alter the individual assay readouts. The Z'-factor is a useful metric for assessing the quality and robustness of a high-throughput screening assay, and it should be determined for the multiplexed format. A Z'-factor between 0.5 and 1.0 is considered excellent.[11][12][13]
Signaling Pathways
Understanding the underlying biological pathways is essential for interpreting assay results. Caspase-3 is a key executioner caspase activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Simplified Apoptosis Signaling Pathway:
Caption: Intrinsic and extrinsic pathways of apoptosis converge on Caspase-3/7.
Experimental Protocols
Protocol 1: Multiplexed this compound Caspase-3/7 and Resazurin Viability Assay
This protocol describes a sequential multiplexing approach to measure cell viability followed by caspase-3/7 activity in the same wells.
Materials:
-
Cells of interest
-
96-well clear-bottom black or white plates
-
Resazurin sodium salt solution
-
This compound substrate
-
Caspase-3/7 assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Cell lysis buffer (if not included in the caspase assay buffer)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells at a desired density in a 96-well plate and incubate for 24 hours.[14]
-
Compound Treatment: Treat cells with compounds of interest and appropriate controls for the desired duration.
-
Resazurin Viability Assay:
-
Add resazurin solution to each well to a final concentration of 10-50 µg/mL.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at Ex/Em ~560/590 nm.[14]
-
-
This compound Caspase-3/7 Assay:
Protocol 2: Live-Cell Kinetic Caspase-3/7 Assay using NucView® 488
This protocol allows for the real-time monitoring of caspase-3/7 activity in live cells.
Materials:
-
Cells of interest
-
Live-cell imaging compatible plates or slides
-
NucView® 488 Caspase-3 Substrate
-
Live-cell imaging system (fluorescence microscope or high-content imager)
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging vessel.
-
Staining: Add NucView® 488 substrate to the cell culture medium to the desired final concentration (typically 1-5 µM).
-
Compound Treatment: Add experimental compounds and controls to the cells.
-
Kinetic Imaging: Immediately begin acquiring images at regular intervals using a live-cell imaging system equipped with appropriate filters for NucView® 488 (Ex/Em: ~488/530 nm).
-
Analysis: Quantify the increase in nuclear fluorescence over time to determine the kinetics of caspase-3/7 activation.
Conclusion
The choice of a caspase-3/7 assay depends on the specific experimental goals, available instrumentation, and the need for multiplexing. While the this compound assay remains a cost-effective and reliable method for endpoint analysis, its lytic nature limits its utility in certain multiplexing scenarios. For researchers seeking to perform kinetic studies in live cells or to multiplex with a wide range of other cellular markers, live-cell probes like NucView® 488 offer significant advantages. Luminogenic assays provide the highest sensitivity and are well-suited for high-throughput screening applications. By carefully considering the comparative data and protocols presented in this guide, researchers can select and implement the most appropriate caspase-3/7 assay strategy to advance their drug discovery and cell biology research.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. N-DEVD-N'-morpholinecarbonyl-rhodamine 110: novel caspase-3 fluorogenic substrates for cell-based apoptosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. promega.kr [promega.kr]
- 8. DEVD-NucView488: a novel class of enzyme substrates for real-time detection of caspase-3 activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Caspase-3/7 Activity Assays: A Comparative Analysis of Ac-DEVD-AMC and its Alternatives in Complex Biological Samples
For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis research, the accurate measurement of executioner caspase activity is paramount. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Ac-DEVD-AMC, with its prominent alternatives, offering insights into their specificity, sensitivity, and practical application in complex biological matrices such as cell lysates and tissue homogenates.
The activation of executioner caspases, primarily caspase-3 and caspase-7, represents a critical commitment point in the apoptotic cascade. The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is a well-established recognition and cleavage site for these proteases. Consequently, assays built around this sequence are fundamental tools for quantifying apoptosis. This guide delves into the specifics of the this compound assay and compares it with two major alternatives: a luminescence-based assay (Caspase-Glo® 3/7) and Förster Resonance Energy Transfer (FRET)-based probes.
The Apoptotic Signaling Cascade: A Central Role for Caspase-3 and -7
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of initiator caspases (such as caspase-8 and caspase-9), which in turn cleave and activate the executioner caspases-3 and -7. These executioner caspases are responsible for the proteolytic cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Figure 1: Simplified overview of the extrinsic and intrinsic apoptotic signaling pathways converging on the activation of executioner caspases-3 and -7.
Comparative Analysis of Caspase-3/7 Assays
The choice of assay for measuring caspase-3/7 activity depends on several factors, including the nature of the biological sample, the required sensitivity, and the experimental throughput. Below is a comparison of three widely used methods.
| Feature | This compound Assay | Caspase-Glo® 3/7 Assay | FRET-Based Assays |
| Principle | Fluorogenic | Luminescent (Bioluminescent) | Förster Resonance Energy Transfer |
| Substrate | This compound | Pro-luminescent DEVD substrate | Genetically encoded or synthetic FRET pairs with DEVD linker |
| Detection | Cleavage releases fluorescent AMC | Cleavage releases a substrate for luciferase, producing light | Cleavage separates FRET pairs, altering fluorescence emission |
| Sensitivity | Moderate | High | High (single-cell level possible) |
| Signal-to-Background | Moderate; potential for background from substrate fluorescence. | Very high; low intrinsic background.[1] | High; ratiometric measurements can reduce background |
| Live-Cell Imaging | No (requires cell lysis) | No (requires cell lysis) | Yes |
| Z'-factor | Not readily available in comparative studies | Excellent (e.g., 0.92 with recombinant caspase-3).[1] | Variable, dependent on probe and instrumentation |
| Km for Caspase-3 | ~9.7 - 10 µM.[2][3] | Not typically reported as a primary performance metric | Dependent on the specific FRET probe design |
| Cross-reactivity | Cleaved by other caspases (e.g., -1, -4, -8).[2] Specificity is a concern in complex mixtures.[4] | DEVD sequence is not exclusive to caspase-3/7. | DEVD sequence is not exclusive to caspase-3/7. |
In-Depth Look at Each Assay
This compound: The Fluorogenic Standard
The this compound assay is a well-established and widely used method for measuring caspase-3/7 activity.
Principle: The assay utilizes a synthetic tetrapeptide, Ac-DEVD, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the fluorescence of AMC is quenched. Upon cleavage by active caspase-3 or -7, AMC is released, resulting in a measurable increase in fluorescence.
Specificity in Complex Samples: A significant consideration when using this compound in complex biological samples is its specificity. While primarily a substrate for caspase-3 and -7, studies have shown that other caspases, such as caspase-1, -4, and -8, can also cleave this substrate, albeit with lower efficiency.[2] This cross-reactivity can lead to an overestimation of caspase-3/7 activity, particularly in experimental conditions where other caspases are also activated.[4] It is crucial to acknowledge that in a complex mixture like a cell lysate, the measured "DEVDase" activity may not be solely attributable to caspases-3 and -7.[4]
Caspase-Glo® 3/7: The Luminescent Alternative
The Caspase-Glo® 3/7 assay offers a highly sensitive, luminescence-based method for quantifying caspase-3/7 activity.
Principle: This assay employs a pro-luminescent substrate containing the DEVD sequence. When cleaved by active caspase-3 or -7, a substrate for a thermostable luciferase is released. The subsequent luciferase reaction produces a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity.
Advantages in Complex Samples: The primary advantage of the Caspase-Glo® assay is its high sensitivity and superior signal-to-background ratio compared to fluorescent methods.[1] The low intrinsic background of the luminescent signal allows for the detection of caspase activity in as few as 20 apoptotic cells.[1] This makes it particularly suitable for samples with low levels of apoptosis or when using a small number of cells. The "add-mix-measure" format also simplifies the workflow, making it amenable to high-throughput screening.
FRET-Based Assays: Probing Activity in Living Cells
Förster Resonance Energy Transfer (FRET)-based assays provide a powerful tool for monitoring caspase-3/7 activity in real-time within intact, living cells.
Principle: These assays typically utilize genetically encoded fluorescent proteins (e.g., CFP and YFP) or synthetic fluorophores linked by a peptide containing the DEVD sequence. In the uncleaved state, the two fluorophores are in close proximity, allowing for FRET to occur. Upon cleavage of the DEVD linker by active caspases, the FRET pair is separated, leading to a change in the fluorescence emission spectrum (e.g., a decrease in acceptor emission and an increase in donor emission).
Unique Insights: The ability to perform measurements in living cells is the key advantage of FRET-based assays. This allows for the spatio-temporal dynamics of caspase activation to be studied at the single-cell level, providing insights that are not possible with lysate-based assays. However, the development and validation of FRET probes can be more complex, and specialized imaging equipment is required.
Experimental Protocols
A generalized workflow for measuring caspase-3/7 activity in cell lysates is depicted below. Specific reagent concentrations and incubation times will vary depending on the chosen assay and the specific experimental conditions.
Figure 2: General experimental workflow for measuring caspase-3/7 activity in cell lysates.
This compound Assay Protocol (Example)
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 10 mM HEPES, pH 7.4, containing 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well black plate, add a standardized amount of cell lysate (e.g., 50-100 µg of total protein) to each well.
-
Add the this compound substrate to a final concentration of 20-50 µM.
-
Include appropriate controls: a blank (lysis buffer and substrate only) and a negative control (lysate from non-apoptotic cells).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]
-
Caspase-Glo® 3/7 Assay Protocol (General)
-
Sample Preparation:
-
Seed cells in a 96-well white-walled plate and induce apoptosis.
-
Equilibrate the plate to room temperature.
-
-
Assay Reaction:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
-
Incubation and Measurement:
-
Mix the contents by gentle shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Conclusion and Recommendations
The choice of a caspase-3/7 activity assay should be guided by the specific research question and the experimental context.
-
For routine, endpoint analysis of apoptosis in cell lysates with moderate to high levels of caspase activity, the this compound assay remains a cost-effective and viable option. However, researchers must be mindful of its potential for cross-reactivity with other caspases and interpret the results as a measure of "DEVDase" activity rather than exclusively caspase-3/7 activity.
-
For high-throughput screening, analysis of precious or low-abundance samples, or when high sensitivity and a broad dynamic range are critical, the Caspase-Glo® 3/7 assay is the superior choice. Its high signal-to-background ratio and simplified protocol offer significant advantages in these applications.
-
To study the real-time kinetics and subcellular localization of caspase-3/7 activation in living cells, FRET-based assays are indispensable. These methods provide a level of detail and dynamic information that cannot be obtained from lysate-based assays.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each assay will empower researchers to select the most appropriate tool for their apoptosis studies, ensuring the generation of robust and reliable data.
References
Safety Operating Guide
Proper Disposal of Ac-DEVD-AMC: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Ac-DEVD-AMC, a fluorogenic substrate for caspase-3, must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a RCRA hazardous waste, responsible disposal according to federal, state, and local regulations is mandatory.[1]
Step-by-Step Disposal Procedures
Following a structured disposal plan is essential for minimizing risks and ensuring a safe laboratory environment. The following steps provide a clear guide for the disposal of this compound in various forms.
Unused or Expired this compound (Solid Form)
For smaller quantities of solid this compound, disposal with regular solid waste may be permissible.[1] However, it is crucial to consult your institution's specific guidelines and local regulations before proceeding. For larger quantities, or if required by local regulations, treat it as chemical waste.
This compound Solutions (e.g., in DMSO)
Solutions of this compound should not be disposed of down the drain.[2] They should be collected in a designated, properly labeled waste container for chemical waste. Ensure the container is compatible with the solvent used (e.g., DMSO).
Contaminated Labware and Materials
Labware, gloves, and other materials contaminated with this compound should be collected in a designated hazardous waste container.
Spill Cleanup and Disposal
In the event of a spill, the following steps should be taken:
-
Absorb the Spill: Use an inert absorbent material such as sand, diatomite, or universal binders to contain and absorb the spilled substance.[1][3]
-
Collect Waste: Carefully collect the absorbed material and any contaminated personal protective equipment (PPE) into a suitable, labeled container for hazardous waste.[2][3]
-
Decontaminate the Area: Clean the spill area thoroughly. Water can be used as a cleansing agent.[1]
Empty Containers
Dispose of uncleaned packaging according to official regulations.[1] Rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the this compound). The rinseate should be collected as chemical waste. Once decontaminated, the container can be disposed of as regular lab glass or plastic, in accordance with institutional policies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ac-DEVD-AMC
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Ac-DEVD-AMC (N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine), a fluorogenic substrate for caspase-3. Adherence to these procedures is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. While some safety data sheets suggest the product contains no hazardous constituents above regulatory thresholds, it is best practice to handle all chemicals with care.[1]
Recommended PPE:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are required to protect from splashes.[1]
-
Body Protection: A protective work clothing, such as a lab coat, should be worn.[1]
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Use in a well-ventilated area.[3]
-
Avoid prolonged or repeated exposure.[3]
Quantitative Safety and Storage Information
Proper storage is crucial for maintaining the stability and efficacy of this compound.
| Parameter | Value | Source |
| Storage Temperature (Lyophilized Powder) | -20°C | [4][5] |
| Storage Temperature (in DMSO) | -20°C for up to 1-2 months or -80°C for up to 6 months | [5][6] |
| Stability (Lyophilized) | ≥ 4 years at -20°C | [4] |
| Solubility in DMSO | 10 mg/mL | [4][7] |
Experimental Protocol: Caspase-3 Activity Assay
This protocol outlines the steps for measuring caspase-3 activity in cell lysates using this compound.
Materials:
-
This compound
-
DMSO
-
Cells (apoptotic and non-apoptotic controls)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™-X-100, 10 mM NaPPi)[5]
-
Protease Assay Buffer (e.g., 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT)[5]
-
Spectrofluorometer
Procedure:
-
Prepare this compound Stock Solution: Reconstitute lyophilized this compound in DMSO to a stock concentration of 1 mg/mL[5] or 10 mM[8].
-
Prepare Cell Lysates:
-
Set up the Assay:
-
In a suitable reaction vessel (e.g., a microplate well), add the desired amount of cell lysate (typically 10-100 µl).[5]
-
Add Protease Assay Buffer to a final volume of 1 ml.[5]
-
Add the this compound stock solution to a final concentration of 20 µM.[5]
-
Include negative controls: reaction mixtures with non-apoptotic cell lysates and reaction mixtures with lysis buffer only.[5]
-
-
Incubation: Incubate the reaction mixtures for 1 hour at 37°C.[5]
-
Measurement: Measure the fluorescence of the liberated AMC using a spectrofluorometer with an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm.[5] Apoptotic cell lysates containing active caspase-3 will show a significant increase in fluorescence compared to non-apoptotic controls.[5]
Spill and Disposal Plan
Spill Cleanup:
-
Wear appropriate personal protective equipment.
-
For powder spills, cover with a plastic sheet to minimize dust spreading.[2]
-
Absorb liquid spills with an inert material (e.g., sand, diatomite).[1]
-
Mechanically collect the spilled material and place it in a suitable, labeled container for disposal.[2]
-
Clean the contaminated surface thoroughly.[2]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[1]
-
Smaller quantities of the product may be disposable with solid waste, but it is essential to follow institutional and local guidelines.[1]
Visualizations
The following diagrams illustrate the safe handling workflow for this compound and its role in the caspase-3 signaling pathway.
Caption: A flowchart illustrating the key steps for the safe handling of this compound from preparation to disposal.
Caption: A diagram showing the activation of Caspase-3 and its cleavage of the this compound substrate to produce a fluorescent signal.
References
- 1. pufei.com [pufei.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS 169332-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 8. docs.aatbio.com [docs.aatbio.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
